Simvastatin-d6
Description
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZZMVNJRMUDD-QDGXURMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Simvastatin-d6 chemical properties and structure
An In-depth Technical Guide to Simvastatin-d6: Chemical Properties and Structure
Introduction
This compound is the deuterated analog of simvastatin, a well-established HMG-CoA reductase inhibitor used to lower cholesterol and reduce the risk of cardiovascular disease.[1] The "d6" designation signifies the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes this compound an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the precise quantification of simvastatin in biological samples using mass spectrometry.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound for researchers, scientists, and drug development professionals.
Chemical Properties
This compound is a white to off-white solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₂D₆O₅ | [4][5][6] |
| Molecular Weight | 424.60 g/mol | [4][5] |
| CAS Number | 1002347-71-8 | [1][2][4] |
| IUPAC Name | (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl 2, 2-bis(methyl-d3)butanoate | [2] |
| Synonyms | (+)-Simvastatin-d6, Cholestat-d6, Lipex-d6, Novo-Simvastatin-d6, Simvotin-d6, Sinvacor-d6, Statin-d6, Zocor-d6, Zorced-d6 | [2][5][6] |
| Purity | ≥98% to ≥99% deuterated forms (d₁-d₆) | [3][5] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [3] |
| Physical Appearance | White to Off-White Solid | [1] |
| Stability | Hygroscopic; Stable for ≥ 4 years when stored at -20°C | [1][3] |
Chemical Structure
This compound is a synthetically modified version of simvastatin where six hydrogen atoms on the 2,2-dimethylbutanoate side chain have been replaced with deuterium atoms. This specific placement of stable isotopes results in a molecule with a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays, as it allows for its clear differentiation from the analyte (simvastatin) without interfering with its chromatographic behavior.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of simvastatin and its metabolites in biological matrices, such as plasma. The following is a detailed methodology for a typical LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical assay.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Sample Aliquoting : Transfer 150 µL of plasma sample into a 96-well plate.
-
Internal Standard Spiking : Add 100 µL of ice-cold ammonium acetate (100 mM, pH 4.5) containing the internal standards, including this compound (typically at a concentration of 10 ng/mL).[7]
-
Extraction Plate Loading : Mix the sample and transfer the mixture to a 96-well supported liquid extraction plate.
-
Incubation : Allow the mixture to incubate for 10 minutes to ensure proper absorption onto the solid support.[7]
-
Elution : Elute the analytes from the extraction plate by applying 0.5 mL of methyl tert-butyl ether three times.[7]
-
Evaporation and Reconstitution : Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 80 µL of 40% acetonitrile in water.[7]
Chromatographic Separation: LC-MS/MS Analysis
-
Injection : Inject 5 µL of the reconstituted sample onto the analytical column.[7]
-
Instrumentation : Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Sciex 5500Qtrap) with an electrospray ionization (ESI) source.[7]
-
Analytical Column : Perform chromatographic separation on a Luna Omega polar C18 column (100 × 2.1 mm, 1.6 µm particle size).[7]
-
Mobile Phases :
-
Gradient Elution :
-
Maintain the column temperature at 40°C and the flow rate at 300 µL/min.[7]
-
The gradient conditions are as follows:
-
Hold at 20% B for 1 minute.
-
Linearly ramp from 20% B to 40% B over 3 minutes.
-
Linearly ramp from 40% B to 90% B over 2 minutes.
-
Hold at 90% B for 1 minute.
-
Re-equilibrate to initial conditions (20% B).[7]
-
-
Mass Spectrometric Detection
-
Ionization Mode : Operate the electrospray ion source in either positive or negative mode depending on the analyte. For Simvastatin lactone, positive mode is used.[7]
-
Detection Method : Use Multiple Reaction Monitoring (MRM) to detect the specific mass-to-charge (m/z) ion transitions for each analyte and internal standard.[7]
-
Simvastatin lactone transition : m/z 436 → 285[7]
-
The corresponding transition for this compound would be monitored to have a mass shift consistent with the deuterium labeling.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of Simvastatin in plasma samples using this compound as an internal standard.
References
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of Simvastatin-d6, a deuterated analog of the widely used cholesterol-lowering drug, Simvastatin. This document details the synthetic pathways, isotopic labeling strategies, and experimental considerations for the preparation of this important internal standard for pharmacokinetic and metabolic studies.
Introduction
Simvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its deuterated isotopologue, this compound, serves as an invaluable tool in clinical and preclinical research. The incorporation of six deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of simvastatin in biological matrices. This ensures high accuracy and precision in pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.
The deuterium atoms in this compound are located on the two methyl groups of the 2,2-dimethylbutyrate side chain. This specific labeling position minimizes the potential for isotopic exchange under physiological conditions, ensuring the metabolic stability of the label.
Synthetic Strategies for this compound
The synthesis of this compound is a multi-step process that begins with the naturally occurring fermentation product, lovastatin. The general approach involves the modification of the C8 ester side chain of lovastatin, replacing the 2-methylbutyryl group with a deuterated 2,2-dimethylbutyryl-d6 moiety. Two primary synthetic routes are employed for the synthesis of simvastatin from lovastatin: the re-esterification route and the direct methylation route. A published synthesis of deuterium-labeled simvastatin reports a nine-step process starting from lovastatin with an overall yield of 9%.[1]
The Re-esterification Pathway
The re-esterification pathway is a widely adopted method for the synthesis of simvastatin and its analogs. This route involves the hydrolysis of the 2-methylbutyrate ester of lovastatin to yield monacolin J, followed by protection of the hydroxyl groups, acylation with the desired side chain, and subsequent deprotection. For the synthesis of this compound, a deuterated acylating agent is introduced in the acylation step.
A plausible reaction sequence based on established methods is outlined below:
-
Hydrolysis of Lovastatin: Lovastatin is hydrolyzed to monacolin J, removing the 2-methylbutyrate side chain.
-
Protection of Diol: The 4- and 5-hydroxyl groups of the lactone ring in monacolin J are protected, often as a silyl ether.
-
Acylation with Deuterated Side Chain: The C8 hydroxyl group is acylated using a deuterated 2,2-dimethylbutyric acid derivative, such as 2,2-bis(trideuteriomethyl)butanoyl chloride.
-
Deprotection: The protecting groups are removed to yield this compound.
Data Presentation
Table 1: Key Intermediates and Reagents in the Proposed Re-esterification Pathway for this compound Synthesis
| Compound/Intermediate | Molecular Formula | Key Transformation | Relevant Deuterated Reagent |
| Lovastatin | C₂₄H₃₆O₅ | Starting Material | - |
| Monacolin J | C₁₉H₂₈O₅ | Hydrolysis of side chain | - |
| Protected Monacolin J | Varies with protecting group | Hydroxyl protection | e.g., tert-Butyldimethylsilyl chloride |
| Acylated Intermediate | Varies with protecting group | Esterification of C8-OH | 2,2-bis(trideuteriomethyl)butanoyl chloride |
| This compound | C₂₅H₃₂D₆O₅ | Final Product (after deprotection) | - |
Table 2: Physicochemical and Isotopic Purity Data for this compound
| Property | Value |
| CAS Number | 1002347-71-8 |
| Molecular Formula | C₂₅H₃₂D₆O₅ |
| Molecular Weight | 424.61 g/mol |
| Isotopic Purity | ≥98% |
| Chemical Purity (HPLC) | ≥98% |
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of this compound via the re-esterification route. These are based on established procedures for simvastatin synthesis and adapted for the introduction of the deuterated side chain.
Protocol 1: Hydrolysis of Lovastatin to Monacolin J
-
Reaction Setup: Lovastatin is dissolved in a suitable solvent system, such as a mixture of methanol and water.
-
Base Addition: An aqueous solution of a base, typically potassium hydroxide, is added to the lovastatin solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester side chain.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the triol acid. The product, monacolin J, is then isolated by filtration and can be further purified by recrystallization.
Protocol 2: Protection of Monacolin J
-
Reaction Setup: Monacolin J is dissolved in an aprotic solvent such as dichloromethane or dimethylformamide.
-
Protecting Group Addition: A silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), is added in the presence of a base like imidazole.
-
Reaction Conditions: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Isolation: The reaction is quenched, and the protected monacolin J is extracted into an organic solvent. The product is then purified by column chromatography.
Protocol 3: Acylation with the Deuterated Side Chain
-
Preparation of the Acylating Agent: 2,2-bis(trideuteriomethyl)butanoic acid is converted to its more reactive acid chloride, 2,2-bis(trideuteriomethyl)butanoyl chloride, using a chlorinating agent such as oxalyl chloride or thionyl chloride.
-
Reaction Setup: The protected monacolin J is dissolved in a dry aprotic solvent under an inert atmosphere.
-
Acylation: The freshly prepared 2,2-bis(trideuteriomethyl)butanoyl chloride is added to the solution, often in the presence of a base like pyridine or triethylamine, to catalyze the reaction and neutralize the HCl byproduct.
-
Reaction Conditions: The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up and Isolation: The reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The protected this compound is then purified by chromatography.
Protocol 4: Deprotection to Yield this compound
-
Reaction Setup: The protected this compound is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
Deprotecting Agent Addition: A fluoride source, such as tetrabutylammonium fluoride (TBAF), is added to cleave the silyl ether protecting groups.
-
Reaction Conditions: The reaction is stirred at room temperature until the deprotection is complete.
-
Work-up and Isolation: The reaction mixture is quenched and the product, this compound, is extracted. The final product is purified by column chromatography and/or recrystallization to achieve high chemical and isotopic purity.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of the HMG-CoA reductase pathway by Simvastatin.
Experimental Workflow
Caption: Re-esterification workflow for this compound synthesis.
Logical Relationship
Caption: Comparison of synthetic routes to this compound.
References
The Role of Simvastatin-d6 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of Simvastatin-d6 as an internal standard in the quantitative bioanalysis of simvastatin. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction: The Imperative for Precision in Bioanalysis
The accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these variabilities, the use of an internal standard is indispensable.
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative bioanalysis. This guide will elucidate the mechanism by which this compound ensures analytical accuracy and provide practical insights into its application.
Mechanism of Action: The Principle of Isotope Dilution
This compound is a deuterated analog of simvastatin, in which six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in an increased molecular weight (a mass shift of 6 Da) without significantly altering the chemical and physical properties of the molecule. The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry.
The core concept is that this compound, when added to a sample at a known concentration, will behave identically to the endogenous, non-labeled simvastatin (the analyte) throughout the entire analytical process. This includes extraction, chromatography, and ionization. Any loss of analyte during sample preparation or any fluctuation in the mass spectrometer's signal will affect both the analyte and the internal standard to the same extent.
By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the initial concentration of the analyte can be accurately determined, as this ratio remains constant despite variations in the analytical process.
Figure 1: The principle of isotope dilution using this compound.
Experimental Protocols for Simvastatin Quantification
While specific experimental conditions can vary between laboratories, the following protocol outlines a typical LC-MS/MS method for the quantification of simvastatin in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies.
Materials and Reagents
-
Analytes: Simvastatin, this compound (internal standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade)
-
Reagents: Ammonium acetate (analytical grade), Deionized water
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of simvastatin by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Vortex mix for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of ethyl acetate and hexane).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution depending on the specific method |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Simvastatin: m/z 419.3 → 285.2 (example)This compound: m/z 425.3 → 291.2 (hypothetical, mass shift of +6) |
Quantitative Data and Method Validation
The performance of an analytical method using this compound as an internal standard is assessed through a rigorous validation process. The following tables summarize typical quantitative data obtained from such validated methods.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Simvastatin | 0.1 - 100 | 0.1 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | < 10% | < 10% | 90 - 110% |
| Medium | 50 | < 8% | < 8% | 92 - 108% |
| High | 80 | < 7% | < 7% | 93 - 107% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Simvastatin | > 85% |
Visualizing the Workflow and Simvastatin's Therapeutic Action
Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of simvastatin in a biological sample using this compound as an internal standard.
Figure 2: A typical bioanalytical workflow for simvastatin quantification.
Simvastatin's Therapeutic Mechanism of Action
For context, it is also useful to understand the primary therapeutic mechanism of action of simvastatin as a drug. Simvastatin is an HMG-CoA reductase inhibitor, a class of drugs commonly known as statins.
Figure 3: Simvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of simvastatin in biological matrices by LC-MS/MS. Its mechanism of action, based on the principle of isotope dilution, effectively compensates for analytical variabilities, thereby ensuring the reliability of pharmacokinetic and bioequivalence data. The implementation of a validated LC-MS/MS method with this compound is a critical component of robust drug development programs. This guide provides a foundational understanding and practical framework for the application of this essential analytical tool.
The deuterium switch: An in-depth guide to deuterium labeling in drug analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into drug candidates—a process often termed "deuterium switching"—has emerged as a powerful tool to optimize pharmacokinetic profiles and enhance therapeutic outcomes. This technical guide delves into the core principles of deuterium labeling, providing a comprehensive overview of its applications in drug analysis, from altering metabolic pathways to improving safety and efficacy.
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical physical and chemical properties to its lighter counterpart, protium (¹H). However, the doubling of its mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle difference is the foundation of the "kinetic isotope effect" (KIE), a phenomenon that can significantly alter the rate of chemical reactions, including the metabolic processes that drugs undergo in the body.[1][2]
By selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug molecule with deuterium, medicinal chemists can slow down its breakdown, leading to a cascade of potentially beneficial effects. These can include a longer drug half-life, increased systemic exposure, the possibility of lower or less frequent dosing, and a reduction in the formation of toxic metabolites.[3][4] The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field.[5]
This guide will explore the fundamental principles of deuterium labeling, present quantitative data from key case studies, and provide detailed experimental protocols for the analysis of deuterated compounds.
Core Principles of Deuterium Labeling
The primary driver behind the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE) . The greater bond energy of the C-D bond compared to the C-H bond means that more energy is required to break the C-D bond.[1] In many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, the cleavage of a C-H bond is the rate-limiting step. By substituting hydrogen with deuterium at these "soft spots," the rate of metabolism can be significantly reduced.[1]
This deliberate modification can lead to several desirable outcomes:
-
Improved Pharmacokinetics: Slower metabolism often translates to a longer half-life (t½), higher maximum plasma concentration (Cmax), and greater overall drug exposure as measured by the area under the curve (AUC).
-
Metabolic Switching: Deuteration at one metabolic site can redirect the metabolic pathway towards alternative routes.[5] This "metabolic switching" can be advantageous if it leads to the formation of less toxic or more active metabolites.
-
Reduced Formation of Toxic Metabolites: By slowing down a metabolic pathway that produces toxic byproducts, deuterium labeling can enhance the safety profile of a drug.
-
Enhanced Efficacy and Tolerability: The improved pharmacokinetic profile can lead to more consistent drug levels in the body, potentially enhancing efficacy and reducing adverse effects associated with fluctuations in drug concentration.[5]
Case Studies: Quantitative Impact of Deuteration
The therapeutic benefits of deuterium labeling are best illustrated through the examination of approved drugs and clinical candidates.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism.
| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total Active Metabolites (α+β-HTBZ) AUCinf (ng·h/mL) | 2897 | 1345 | ~2.2x increase |
| Total Active Metabolites (α+β-HTBZ) Cmax (ng/mL) | 109 | 162 | ~0.7x |
| α-HTBZ Half-life (h) | 9.5 | 5.4 | ~1.8x increase |
| β-HTBZ Half-life (h) | 10.1 | 6.8 | ~1.5x increase |
Data compiled from studies comparing deutetrabenazine and tetrabenazine.[6]
The improved pharmacokinetic profile of deutetrabenazine allows for a lower and less frequent dosing regimen compared to tetrabenazine, with evidence suggesting better tolerability, particularly concerning depression and somnolence.[7][8]
Deucravacitinib: A Novel Deuterated Drug
Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis. Unlike a "deuterium switch" of an existing drug, deucravacitinib was designed with deuterium from the outset to optimize its properties.
| Pharmacokinetic Parameter | Deucravacitinib (6 mg, Single Dose) | Deucravacitinib (12 mg, Single Dose) |
| AUCinf (ng·h/mL) | 237 | 508 |
| Cmax (ng/mL) | 23.3 | 47.9 |
| Half-life (h) | 10.1 | 9.9 |
Pharmacokinetic data for deucravacitinib in healthy Chinese subjects.
Pharmacodynamic studies have shown that deucravacitinib treatment leads to a dose- and time-dependent reduction in inflammatory biomarkers associated with psoriasis, such as IL-17A, IL-19, and beta-defensin.[9][10][11]
Experimental Protocols
The successful development and analysis of deuterated drugs rely on a suite of specialized experimental protocols.
In Vitro Metabolic Stability Assay
This assay is crucial for determining the intrinsic clearance of a compound and predicting its in vivo metabolic fate.
Objective: To compare the metabolic stability of a deuterated drug candidate to its non-deuterated counterpart in liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable quenching solvent)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of remaining parent compound versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
LC-MS/MS Method for Quantification of Deuterated Drugs
A robust and validated LC-MS/MS method is essential for the accurate quantification of deuterated drugs and their metabolites in biological matrices.
Objective: To develop and validate a method for the quantitative analysis of a deuterated drug in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Method Development:
-
Selection of Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte, often with a higher degree of deuteration or ¹³C labeling, is the ideal internal standard.[12]
-
Optimization of Chromatographic Conditions: Develop a gradient elution method using a suitable column (e.g., C18) and mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation and peak shape.
-
Optimization of Mass Spectrometric Parameters: Infuse the analyte and IS into the mass spectrometer to determine the optimal precursor and product ions for multiple reaction monitoring (MRM). Optimize parameters such as collision energy and declustering potential.
Method Validation (in accordance with FDA guidelines): [12][13]
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Calibration Curve: Prepare a calibration curve over the expected concentration range of the analyte.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple quality control (QC) concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
Synthesis of Deuterium-Labeled Internal Standards
The availability of a high-quality deuterium-labeled internal standard is critical for accurate bioanalysis.
General Approaches:
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as D₂O, often catalyzed by a metal catalyst (e.g., Pd/C).[14]
-
Reduction with Deuterated Reagents: Utilize deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to introduce deuterium.
-
Use of Deuterated Building Blocks: Incorporate commercially available deuterated starting materials into the synthetic route.[15]
Purification and Characterization:
-
Purification: Purify the synthesized compound using techniques such as flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and isotopic purity of the labeled compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and mass spectrometry.[16]
Assessing Metabolic Switching
Investigating potential shifts in metabolic pathways is a key aspect of evaluating deuterated drug candidates.
Experimental Design:
-
Incubate both the deuterated and non-deuterated compounds with a metabolically active system (e.g., liver microsomes, hepatocytes).
-
Analyze the samples using a high-resolution mass spectrometer capable of metabolite identification.
-
Compare the metabolite profiles of the two compounds. Look for:
-
Quantitative changes: A decrease in the formation of a metabolite from the deuterated compound at the site of deuteration and a corresponding increase in the formation of other metabolites.
-
Qualitative changes: The appearance of new metabolites for the deuterated compound that are not observed or are present at very low levels for the non-deuterated analog.[17][18]
-
Visualizing the Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided.
Conclusion
Deuterium labeling has firmly established itself as a valuable strategy in modern drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The case studies of deutetrabenazine and deucravacitinib highlight the tangible clinical benefits that can be achieved through this approach. As analytical techniques continue to advance, the precision and application of deuterium labeling in drug analysis are poised to expand, offering new opportunities to optimize the medicines of the future. This guide provides a foundational understanding and practical framework for scientists and researchers looking to explore the potential of deuterium labeling in their own drug development programs.
References
- 1. Portico [access.portico.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. bioscientia.de [bioscientia.de]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 10. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 12. fda.gov [fda.gov]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iris.unito.it [iris.unito.it]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Simvastatin-d6, a deuterated analog of the widely prescribed lipid-lowering agent, Simvastatin. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Introduction
This compound is the deuterium-labeled version of Simvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] The "d6" designation signifies that six hydrogen atoms on the 2,2-dimethylbutanoate side chain have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the accurate quantification of Simvastatin in biological matrices using mass spectrometry-based methods.[2][3][4] The incorporation of deuterium can also subtly alter the pharmacokinetic profile of the molecule, a subject of interest in drug metabolism studies.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These characteristics are largely similar to those of its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium.
General and Chemical Properties
| Property | Value | Citation(s) |
| Chemical Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-bis(trideuteriomethyl)butanoate | [4] |
| Synonyms | (+)-Simvastatin-d6, MK 733-d6, SVA-d6, Cholestat-d6, Lipex-d6 | [4][5] |
| Molecular Formula | C₂₅H₃₂D₆O₅ | [5][6] |
| Molecular Weight | 424.60 g/mol | [6] |
| CAS Number | 1002347-71-8 | [5][6] |
| Purity | Typically ≥98% | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [5] |
Physical and Spectroscopic Properties
| Property | Value | Citation(s) |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available; expected to be similar to Simvastatin (~135-138 °C) | |
| Boiling Point | Data not available | |
| Solubility | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~20 mg/mL, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [5] |
| UV/Vis Maximum | 230, 237, 246 nm | [5] |
| Storage | Store at -20°C | [5] |
| Stability | ≥ 4 years when stored properly | [5] |
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods. Below is a detailed representative protocol for the quantification of Simvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Simvastatin in Human Plasma by LC-MS/MS
This protocol outlines a common procedure for sample preparation and analysis.
3.1.1. Materials and Reagents
-
Human plasma (with K2 EDTA as anticoagulant)
-
Simvastatin analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3.1.2. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for injection.
3.1.3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 2 mM Ammonium formate with 0.2% formic acid in water
-
Mobile Phase B: 2 mM Ammonium formate with 0.2% formic acid in methanol
-
Gradient Elution: A linear gradient from 40% to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Simvastatin: Precursor ion (Q1) m/z 419.2 -> Product ion (Q3) m/z 199.1, 285.2, 303.2[7]
-
This compound: Precursor ion (Q1) m/z 425.2 -> Product ion (Q3) m/z 199.2, 291.2, 309.2
-
-
Data Analysis: The concentration of Simvastatin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Spectroscopic Data
Mass Spectrometry
In positive ion electrospray mass spectrometry, this compound will primarily form a protonated molecule [M+H]⁺ at m/z 425.3. The fragmentation pattern is similar to that of unlabeled Simvastatin. The key fragmentation involves the cleavage of the ester side chain and subsequent loss of water from the lactone ring.
-
Precursor Ion [M+H]⁺: m/z 425.3
-
Major Product Ions:
-
Loss of the deuterated 2,2-dimethylbutanoic acid side chain leads to a fragment at m/z 303.2.
-
Subsequent loss of a water molecule (H₂O) from the m/z 303.2 fragment results in an ion at m/z 285.2.
-
Further fragmentation can lead to a characteristic ion at m/z 199.2.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific, fully assigned spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR spectra can be inferred from the known spectra of Simvastatin.
-
¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to Simvastatin will be the absence of the singlets corresponding to the two methyl groups (CH₃) on the butanoate side chain. These protons are replaced by deuterium, which is not observed in ¹H NMR. The other signals of the molecule are expected to have very similar chemical shifts and coupling constants to those of unlabeled Simvastatin.[8]
-
¹³C NMR: In the ¹³C NMR spectrum, the signals for the two deuterated methyl carbons (-CD₃) will be observed as multiplets with a significantly lower intensity due to the coupling with deuterium (a spin-1 nucleus) and the absence of the Nuclear Overhauser Effect (NOE) from attached protons. The chemical shifts will be slightly different from the corresponding -CH₃ groups in Simvastatin.
Mechanism of Action and Signaling Pathways
Simvastatin, and by extension this compound, exerts its primary pharmacological effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Inhibition of HMG-CoA Reductase
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate. This is a critical step in the synthesis of cholesterol and other isoprenoids. Statins, including Simvastatin, are structurally similar to the HMG-CoA substrate and act as competitive inhibitors, binding to the active site of the enzyme and preventing the formation of mevalonate.[9][10] This leads to a reduction in intracellular cholesterol levels.
Caption: HMG-CoA Reductase Pathway Inhibition by this compound.
Bioanalytical Workflow
The use of this compound as an internal standard is a critical component of the bioanalytical workflow for quantifying Simvastatin. The following diagram illustrates the logical steps from sample collection to final data analysis.
Caption: Bioanalytical Workflow using an Internal Standard.
Conclusion
This compound is a high-purity, stable isotope-labeled compound that is essential for the accurate and precise quantification of Simvastatin in complex biological matrices. Its physical and chemical properties are well-characterized, making it a reliable internal standard for LC-MS/MS-based bioanalysis. Understanding its behavior in analytical systems and its role in the context of Simvastatin's mechanism of action is crucial for researchers and drug development professionals working in the fields of pharmacokinetics, drug metabolism, and clinical pharmacology. This guide provides the core technical information required to effectively utilize this compound in a research setting.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kpfu.ru [kpfu.ru]
- 9. HMG-CoA reductase inhibitors.pptx [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
The Use of Simvastatin-d6 in Metabolic Fate Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Simvastatin-d6, a deuterium-labeled analog of simvastatin, in the study of its metabolic fate. This document details the metabolic pathways of simvastatin, experimental protocols for in vitro studies, and the analytical methods used for quantification. Furthermore, it explores the impact of simvastatin on cellular signaling pathways.
Introduction to Simvastatin and the Role of Deuteration
Simvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease.[1] It is administered as an inactive lactone prodrug that is hydrolyzed in the body to its active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase.[2] Understanding the metabolic fate of simvastatin is crucial for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.
The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in drug metabolism studies.[3] The "d6" designation indicates that six hydrogen atoms in the simvastatin molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution provides a distinct mass signature that allows for its differentiation from the unlabeled drug and its metabolites using mass spectrometry. This property is invaluable for several applications, including:
-
Metabolic Stability Assessment: By incubating this compound with metabolically active systems, such as human liver microsomes, the rate of its degradation can be precisely measured without interference from endogenous compounds.
-
Metabolite Identification: The deuterium label acts as a tracer, enabling the confident identification of metabolites originating from the administered drug.
-
Pharmacokinetic Studies: this compound is frequently used as an internal standard for the quantification of simvastatin and its metabolites in biological matrices, ensuring the accuracy and precision of the analytical method.[2]
Metabolic Pathways of Simvastatin
The metabolism of simvastatin is complex and primarily occurs in the liver. The major metabolic transformations are hydrolysis of the lactone ring and oxidation by cytochrome P450 enzymes.
Hydrolysis to Simvastatin Acid
The initial and critical step in the activation of simvastatin is the hydrolysis of the inactive lactone prodrug to its pharmacologically active open β-hydroxy acid form (simvastatin acid). This conversion is mediated by carboxylesterases and paraoxonases present in the liver and plasma.[4]
Cytochrome P450-Mediated Oxidation
Both simvastatin and simvastatin acid are extensively metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5.[2][5] A minor contribution to the metabolism of simvastatin acid is also made by CYP2C8.[6] The primary oxidative metabolites include 3'-hydroxysimvastatin, 6'-hydroxymethyl-simvastatin, and 6'-exomethylene-simvastatin.[5]
Below is a diagram illustrating the primary metabolic pathways of simvastatin.
Caption: Primary metabolic pathways of simvastatin, including hydrolysis and CYP-mediated oxidation.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the metabolic fate of this compound.
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a typical procedure to determine the metabolic stability of this compound.
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar compound not found in the matrix)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mM.
-
In a 96-well plate, add phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add this compound stock solution to the pre-warmed incubation mixture to achieve a final substrate concentration (typically 1 µM).
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
Caption: Experimental workflow for the in vitro metabolic stability assay of this compound.
Analytical Method: LC-MS/MS for Simvastatin and Metabolites
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of simvastatin and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Simvastatin: m/z 419.3 -> 285.2
-
Simvastatin Acid: m/z 437.3 -> 303.2
-
This compound: m/z 425.3 -> 291.2 (hypothetical, exact transition depends on the position of the deuterium labels)
-
-
Source Parameters: Optimized for signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Pharmacokinetic Parameters
Table 1: Pharmacokinetic Parameters of Simvastatin (40 mg single oral dose) in Healthy Volunteers
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 12.3 | ± 6.8 |
| Tmax (h) | 1.3 | ± 0.5 |
| AUC(0-t) (ng·h/mL) | 38.7 | ± 22.4 |
| t½ (h) | 2.8 | ± 1.1 |
Data compiled from representative pharmacokinetic studies. Actual values may vary between studies.
Table 2: Pharmacokinetic Parameters of Simvastatin Acid (from 40 mg single oral dose of Simvastatin) in Healthy Volunteers
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 4.8 | ± 2.5 |
| Tmax (h) | 4.2 | ± 1.3 |
| AUC(0-t) (ng·h/mL) | 45.1 | ± 27.9 |
| t½ (h) | 4.4 | ± 2.1 |
Data compiled from representative pharmacokinetic studies. Actual values may vary between studies.
Simvastatin and Cellular Signaling: The Akt Pathway
Beyond its lipid-lowering effects, simvastatin has been shown to influence various cellular signaling pathways, contributing to its pleiotropic effects. One such pathway is the PI3K/Akt signaling cascade, which is a critical regulator of cell survival, proliferation, and apoptosis.
Studies have demonstrated that simvastatin can inhibit the phosphorylation and activation of Akt in various cell types, including cancer cells.[7][8] This inhibition can lead to decreased cell viability and induction of apoptosis. The precise mechanisms are still under investigation but may involve the depletion of essential intermediates of the mevalonate pathway, which are required for the proper function of signaling proteins.
The following diagram illustrates the inhibitory effect of simvastatin on the Akt signaling pathway.
Caption: Simvastatin inhibits the Akt signaling pathway, leading to reduced cell survival and increased apoptosis.
Conclusion
This compound is an indispensable tool for the detailed investigation of the metabolic fate of simvastatin. Its use in in vitro metabolic stability assays, as a tracer for metabolite identification, and as an internal standard for quantitative analysis provides researchers with high-quality, reliable data. A thorough understanding of simvastatin's metabolism, facilitated by the use of its deuterated analog, is fundamental for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions, and elucidating the mechanisms behind its therapeutic and pleiotropic effects. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Detection and characterization of simvastatin and its metabolites in rat tissues and biological fluids using MALDI high resolution mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Simvastatin-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simvastatin is a widely prescribed lipid-lowering medication that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Accurate and sensitive quantification of simvastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the analysis of simvastatin, utilizing its deuterated analog, Simvastatin-d6, as an internal standard to ensure high accuracy and precision. The methodologies outlined are intended to guide researchers in developing and validating a robust analytical method in their own laboratory settings.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a common and effective method for extracting simvastatin from a plasma matrix.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate buffer (50 mM, pH 4.5)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solution (e.g., Acetonitrile:Water 50:50, v/v)
Procedure:
-
Pipette 500 µL of plasma sample into a 2.0 mL polypropylene tube.
-
Add 50 µL of the this compound internal standard solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).
-
Add 1000 µL of methyl tert-butyl ether (MTBE) for extraction and vortex for 5 minutes.[2]
-
Centrifuge the samples at 5000 g for 5 minutes at 4°C to separate the organic and aqueous layers.[2]
-
Carefully transfer 850 µL of the upper organic layer to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Typical Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)[2] |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 45°C[2] |
| Injection Volume | 20 µL[3] |
| Run Time | Approximately 3.5 - 6 minutes[2][4][5] |
Mass Spectrometric Conditions
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical Parameters:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 140°C[6] |
| Desolvation Temperature | 450°C[6] |
| Capillary Voltage | 3.8 kV[6] |
| Gas Flow (Nitrogen) | Desolvation: 550 L/h, Cone: 50 L/h[6] |
| Collision Gas | Argon |
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Settings
The following table summarizes the precursor and product ions for simvastatin and its deuterated internal standard, this compound, along with typical optimized MS parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Simvastatin | 419.3 | 199.0 | 22 | 10 |
| This compound (IS) | 425.4 | 199.2 | - | - |
| Alternative this compound Transition | 442.5 | 285.2 | - | - |
Note: The optimal Cone Voltage and Collision Energy for this compound should be determined empirically but are expected to be similar to those for simvastatin.
Table 2: Method Validation Parameters - Quantitative Summary
This table presents a summary of typical quantitative performance data from validated LC-MS/MS methods for simvastatin analysis.
| Parameter | Typical Value/Range |
| Linearity Range | 0.04 - 40.0 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL[4][6] |
| Intra-day Precision (%RSD) | ≤ 8.7%[2] |
| Inter-day Precision (%RSD) | ≤ 8.7%[2] |
| Accuracy (%RE) | ± 8%[2] |
| Mean Extraction Recovery | ~82%[2] |
Visualizations
Simvastatin Metabolism Pathway
Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. It primarily undergoes metabolism in the liver, mainly mediated by the cytochrome P450 enzyme CYP3A4.[1]
Caption: Metabolic activation of Simvastatin.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of simvastatin in plasma samples.
Caption: LC-MS/MS analytical workflow.
Simvastatin Fragmentation Pathway
The fragmentation of the protonated simvastatin molecule in the mass spectrometer is crucial for its selective detection. The primary fragmentation involves the loss of the ester side chain.
Caption: Proposed fragmentation of Simvastatin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sciex.com [sciex.com]
- 3. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
- 6. scielo.br [scielo.br]
Application Notes & Protocols for Simvastatin Quantification using Simvastatin-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] Accurate quantification of simvastatin in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of simvastatin in human plasma using a stable isotope-labeled internal standard, Simvastatin-d6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential due to the low plasma concentrations of simvastatin resulting from high first-pass hepatic extraction.[1][4]
Principle of the Assay
The method employs a deuterated internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass. The IS is added to the plasma sample at a known concentration before sample preparation. It co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the analyte's peak area to the IS's peak area is used for quantification. This approach corrects for variations in sample extraction, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision.
References
- 1. scielo.br [scielo.br]
- 2. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
- 3. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simvastatin-d6 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Simvastatin-d6 in plasma, a critical step for accurate bioanalytical quantification. The methodologies outlined are based on established laboratory practices and are intended to guide researchers in developing robust and reliable workflows for pharmacokinetic and bioequivalence studies.
Introduction
Simvastatin is a widely prescribed lipid-lowering drug that undergoes significant first-pass metabolism. Its deuterated analog, this compound, is commonly used as an internal standard (IS) in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis. The selection of an appropriate sample preparation method is paramount to remove endogenous interferences from the complex plasma matrix and to concentrate the analyte of interest. This document details two prevalent and effective extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Core Methodologies
The choice of extraction method depends on various factors, including the desired level of sample cleanup, throughput requirements, and the specific analytical instrumentation used. Both LLE and SPE have demonstrated efficacy in extracting Simvastatin and its analogs from plasma.[1]
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions analytes based on their differential solubility in two immiscible liquid phases. For Simvastatin, which is a lipophilic compound, LLE with a non-polar organic solvent is highly effective.
Experimental Protocol: LLE using Methyl Tert-Butyl Ether (MTBE)
This protocol is adapted from a validated method for Simvastatin quantification in human plasma.[2][3]
Materials:
-
Human plasma (K3EDTA)
-
This compound internal standard (IS) working solution
-
Ammonium acetate buffer (50 mM, pH 4.5)[2]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of plasma sample into a 2.0 mL microcentrifuge tube.[2]
-
Add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5) and vortex briefly.[2] The acidic pH helps to break drug-protein binding.[1]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.[2]
-
Centrifuge the samples at 5000 x g for 5 minutes at 5°C to separate the organic and aqueous layers.[2]
-
Carefully transfer 850 µL of the upper organic phase to a clean tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water 50:50, v/v).[2]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample cleanup that can lead to lower matrix effects compared to LLE.[1] It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
Experimental Protocol: SPE using Oasis HLB Cartridges
This protocol is based on a method developed for the determination of Simvastatin and its acid form in human plasma.[1]
Materials:
-
Human plasma (K3EDTA)
-
This compound internal standard (IS) working solution
-
Ammonium acetate buffer (100 mM, pH 4.5)[1]
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Oasis HLB SPE cartridges (30 mg, 1 cc)[1]
-
SPE manifold
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Condition the Oasis HLB SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the plasma sample: In a separate tube, mix 300 µL of plasma with the this compound IS.[4] Add 100 µL of 100 mM ammonium acetate buffer (pH 4.5) to the plasma sample.[5]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 400 µL of 5% methanol in water to remove polar interferences.[4]
-
Elute the analyte and internal standard with 2 x 35 µL of 95:5 acetonitrile/water.[4]
-
The eluate can be directly injected or diluted with a suitable buffer prior to LC-MS/MS analysis, which avoids the need for evaporation and reconstitution steps.[4]
Data Presentation
The following table summarizes key quantitative parameters for the described sample preparation methods.
| Parameter | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Oasis HLB) |
| Analyte | Simvastatin | Simvastatin & Simvastatin Acid |
| Internal Standard | Lovastatin (similar recovery expected for this compound) | This compound |
| Mean Extraction Recovery | ~80-82%[2][3] | Method demonstrates good recovery[1] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL[2][3] | 0.094 ng/mL[6] |
| Plasma Volume | 500 µL[2] | 100 - 300 µL[4][6] |
| Key Advantage | Simple and cost-effective | High selectivity, reduced matrix effects[1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for plasma sample preparation prior to bioanalysis.
Caption: General workflow for plasma sample preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of drug concentrations [bio-protocol.org]
- 6. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Simvastatin-d6 in Pharmacokinetic Studies of Simvastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Simvastatin is a widely prescribed medication for the management of hypercholesterolemia. It is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, which inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2][3] To accurately characterize the pharmacokinetic profile of simvastatin, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Simvastatin-d6, is crucial for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.[4][5] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of simvastatin.
I. Application Notes
This compound is a deuterated analog of simvastatin and is an ideal internal standard for the quantification of simvastatin in biological matrices for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to simvastatin, ensuring similar extraction recovery and chromatographic behavior.[5]
-
Co-elution with Analyte: It co-elutes with simvastatin during chromatographic separation, allowing for effective compensation for any variations during the analytical run.
-
Mass Difference: The mass difference between this compound and simvastatin allows for their distinct detection by mass spectrometry without isobaric interference.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method by accounting for sample loss during preparation and fluctuations in MS signal.[4]
II. Experimental Protocols
This section details a typical experimental protocol for the quantification of simvastatin in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[6][7][8][9][10][11][12]
A. Materials and Reagents:
-
Simvastatin (Reference Standard)
-
Human Plasma (K2EDTA as anticoagulant)[13]
-
Methanol (LC-MS grade)[6]
-
Ammonium Acetate (LC-MS grade)[6]
-
Formic Acid (analytical grade)[6]
-
Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)[7]
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[6]
-
Ultrapure Water
B. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[8][9]
C. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of simvastatin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the simvastatin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
D. Sample Preparation (Liquid-Liquid Extraction - LLE): [7]
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
E. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water or 10 mM ammonium acetate).[6][9]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
-
Injection Volume: 5-10 µL.
F. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Simvastatin: The precursor ion is typically [M+H]+ or [M+NH4]+. The specific m/z values for precursor and product ions should be optimized for the instrument being used. For example, m/z 419.3 → 285.3.[8]
-
This compound: The precursor ion will be shifted by +6 Da. For example, m/z 425.3 → 291.3.
-
-
Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for maximum signal intensity.[6]
III. Data Presentation
The following tables summarize typical pharmacokinetic parameters of simvastatin obtained from studies utilizing methods with this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Simvastatin in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (h) | 1.3 - 2.4 | [1] |
| Cmax (ng/mL) | 9.83 (for a 40 mg dose) | [1] |
| AUC (ng·h/mL) | 40.32 (for a 40 mg dose) | [1] |
| t1/2 (h) | ~2 - 4.85 | [1][15] |
Table 2: Typical LC-MS/MS Method Parameters for Simvastatin Quantification
| Parameter | Condition |
| Extraction Method | Liquid-Liquid Extraction or Solid Phase Extraction |
| Chromatography | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water with Formic Acid or Ammonium Acetate |
| Ionization | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound |
| Linear Range | Typically 0.1 - 50 ng/mL |
| LLOQ | ~0.1 ng/mL |
IV. Visualization
A. Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study of simvastatin.
B. Metabolic Pathway of Simvastatin
Caption: Simplified metabolic pathway of simvastatin.
The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the pharmacokinetic evaluation of simvastatin. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and professionals in the field of drug development, ensuring the generation of high-quality, reliable data. The visualization of the experimental workflow and metabolic pathway further aids in the understanding of the processes involved in a simvastatin pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics and practical applications of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. CAS 1002347-71-8: this compound | CymitQuimica [cymitquimica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Impacts of Pharmacokinetic Gene Polymorphisms on Steady‐State Plasma Concentrations of Simvastatin in Thai Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC–MS/MS method for simultaneous determination of SIM and its acid form in human plasma and cell lysate: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
- 11. scielo.br [scielo.br]
- 12. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjbphs.com [wjbphs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Simvastatin in Human Plasma Using Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of simvastatin in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure using methyl tert-butyl ether (MTBE) with simvastatin-d6 as a stable isotope-labeled internal standard (IS). The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and a broad dynamic range. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] Accurate and reliable quantification of simvastatin in biological matrices is crucial for clinical and research applications. Liquid-liquid extraction is a classic and effective sample preparation technique that offers high recovery and clean extracts. The use of a deuterated internal standard, such as this compound, compensates for variability during sample processing and analysis, ensuring high precision and accuracy.[3][4] This application note provides a detailed protocol for the extraction and quantification of simvastatin in human plasma.
Experimental Workflow
The overall experimental workflow for the liquid-liquid extraction of simvastatin from plasma samples is depicted below.
Caption: Liquid-liquid extraction workflow for Simvastatin from plasma.
Detailed Protocol
Materials and Reagents
-
Simvastatin (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, LC-MS grade
-
Ammonium Acetate, HPLC grade
-
Formic Acid, LC-MS grade
-
Water, HPLC grade
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Preparation of Solutions
-
Simvastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve simvastatin in acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the simvastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
-
Ammonium Acetate Buffer (100 mM, pH 4.5): Dissolve ammonium acetate in water and adjust the pH to 4.5 with formic acid.[5]
Sample Preparation and Extraction
-
Pipette 200 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 10 ng/mL this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Add 50 µL of 100 mM ammonium acetate buffer (pH 4.5) and vortex for 30 seconds.[6]
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[6][7][8]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[9]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitute the dried residue in 200 µL of a 50:50 mixture of acetonitrile and water.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry Parameters
| Parameter | Simvastatin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 436.3 | 442.3 |
| Product Ion (m/z) | 285.2 | 291.2 |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
Method Performance
The performance of this method has been evaluated based on linearity, recovery, precision, and accuracy.
Linearity
The method demonstrates excellent linearity over a concentration range of 0.25 to 100 ng/mL.[10]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Simvastatin | 0.25 - 100 | > 0.99 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high quality control (QC) concentrations.
| Analyte | Concentration (ng/mL) | Extraction Recovery (%)[10] | Matrix Effect (%)[10] |
| Simvastatin | Low QC (0.75) | 88 - 100 | 92 - 110 |
| Medium QC (50) | 88 - 100 | 92 - 110 | |
| High QC (80) | 88 - 100 | 92 - 110 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 0.75 | < 15% | < 15% | ± 15% | ± 15% |
| Medium | 50 | < 15% | < 15% | ± 15% | ± 15% |
| High | 80 | < 15% | < 15% | ± 15% | ± 15% |
Conclusion
The described liquid-liquid extraction protocol in conjunction with LC-MS/MS analysis provides a reliable, sensitive, and high-throughput method for the quantification of simvastatin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.
Signaling Pathway Diagram
While simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, a detailed signaling pathway diagram is more relevant to its pharmacological effect rather than its extraction. The following diagram illustrates the logical relationship in the bioanalytical method validation process.
Caption: Bioanalytical method validation workflow.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 3. Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of drug concentrations [bio-protocol.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS without polarity switch: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Simvastatin in Human Plasma Using a Deuterated Internal Standard
Introduction
Simvastatin is a widely prescribed lipid-lowering medication that functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] Following oral administration, the inactive lactone prodrug, simvastatin, is hydrolyzed to its pharmacologically active β-hydroxy acid form, simvastatin acid.[1][2][3] Accurate and reliable quantification of simvastatin and its active metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] Due to the low concentrations of simvastatin in plasma after oral administration, a sensitive and selective analytical method is required.[3]
This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction of simvastatin and simvastatin acid from human plasma. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[4][5] The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity.[6] This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for simvastatin.
Experimental Protocols
Materials and Reagents
-
Simvastatin reference standard
-
Simvastatin-d6 (deuterated internal standard)
-
Simvastatin acid reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or HPLC grade)
-
Human plasma (K2 EDTA)
-
Solid-Phase Extraction (SPE) Cartridges: Waters Oasis HLB 96-well microElution plates are recommended.[7]
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Spike the plasma samples with the deuterated internal standard (this compound) solution to a final concentration of 0.15 µg/mL.[3]
-
For the preparation of calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of simvastatin and simvastatin acid.[3] A typical calibration curve might range from 0.1 to 50 ng/mL.[8]
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a method utilizing a Waters Oasis HLB microElution plate.[7]
-
Conditioning: Condition the SPE plate wells with 400 µL of methanol followed by 400 µL of water.
-
Sample Loading: Load 300 µL of the prepared plasma sample onto the conditioned SPE plate.[7]
-
Washing: Wash the stationary phase with 2 x 400 µL of 5% methanol in water to remove interfering substances.[7]
-
Elution: Elute the analytes (simvastatin and this compound) with two aliquots of 35 µL of 95:5 (v/v) acetonitrile/water.[7]
-
Post-Elution: Dilute the collected eluate with 40 µL of 1 mM methyl ammonium acetate (pH 4.5) prior to LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column, such as a Phenomenex Synergi Max-RP (2.0 mm x 50 mm, 4 µm), is suitable for separation.[7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is commonly employed.[9][10]
-
Mass Spectrometry: A tandem mass spectrometer equipped with a turbo ionspray or electrospray ionization (ESI) source should be used for detection.[7][8]
-
Detection Mode: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.
Data Presentation
The following table summarizes typical quantitative data for simvastatin analysis using SPE and LC-MS/MS.
| Parameter | Simvastatin | Simvastatin Acid | Internal Standard | Reference |
| Internal Standard | This compound | Simvastatin acid-d3 | - | [9] |
| 13CD(3)-SV | 13CD(3)-SVA | - | [11][12] | |
| Linear Range | 0.100–74.626 ng/mL | 0.100–48.971 ng/mL | - | [8] |
| 0.25-50 ng/mL | - | Lovastatin | [6] | |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 50 pg/mL | - | [11] |
| 0.4 ng/mL | - | Lovastatin | [3] | |
| Intra-assay Precision (%RSD) | < 7.5% | < 7.5% | - | [11] |
| < 7.6% | < 7.6% | - | [8] | |
| Inter-assay Precision (%RSD) | < 7.5% | < 7.5% | - | [11] |
| < 7.6% | < 7.6% | - | [8] | |
| Accuracy | 98.7-102.3% | 98.7-102.3% | - | [11] |
| within ±10.9% | within ±10.9% | - | [8] | |
| Extraction Recovery | 78% | 87% | - | [12] |
Visualizations
Caption: Workflow for the solid-phase extraction of simvastatin.
Conclusion
The described solid-phase extraction protocol, in conjunction with a deuterated internal standard and LC-MS/MS analysis, provides a robust, sensitive, and accurate method for the quantification of simvastatin and its active metabolite in human plasma. This methodology is well-suited for high-throughput bioanalytical laboratories supporting pharmacokinetic and clinical studies. The use of a 96-well microElution plate format offers the advantages of reduced sample and solvent volumes, as well as the potential for automation, thereby increasing sample throughput.[7][11]
References
- 1. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a novel ultra-low elution volume 96-well solid-phase extraction method to the LC/MS/MS determination of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Simvastatin in Tissue Samples using Simvastatin-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of simvastatin in various tissue samples. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with simvastatin-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The described methodology, including tissue homogenization, solid-phase extraction (SPE), and optimized LC-MS/MS parameters, is suitable for pharmacokinetic studies, drug distribution analysis, and preclinical research in drug development.
Introduction
Simvastatin is a widely prescribed lipid-lowering drug that functions by inhibiting HMG-CoA reductase.[1][2] Due to its therapeutic importance and potential for off-target effects, it is crucial to accurately measure its concentration in various tissues. This application note provides a detailed protocol for the extraction and quantification of simvastatin in tissue matrices, addressing the challenges of low concentrations and complex sample compositions. The use of this compound as an internal standard minimizes variability from sample preparation and matrix effects, leading to reliable quantitative results.
Experimental Workflow
Caption: Experimental workflow for simvastatin quantification in tissue.
Detailed Protocols
Materials and Reagents
-
Simvastatin (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate
-
Formic Acid
-
Ultrapure Water
-
Tissue Homogenizer (e.g., bead mill)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporation System (e.g., nitrogen evaporator)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh 10-20 mg of the tissue sample into a homogenization tube.[2][4]
-
Add 5 µL of 0.5 M ammonium acetate buffer per 1 mg of tissue.[2][4][5]
-
Add stainless steel beads for efficient homogenization.[2][4][5]
-
Homogenize the sample using a bead mill homogenizer for approximately 5 minutes at 50 Hz.[2][5]
-
-
Internal Standard Spiking and Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg, 1 cc) with methanol followed by equilibration with water.[6]
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute simvastatin and this compound with an appropriate volume of a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.6 µm)[7] |
| Mobile Phase A | 50 mM Ammonium Acetate in water, pH 5.0 (adjusted with acetic acid)[2][5] |
| Mobile Phase B | Acetonitrile[2][5] |
| Gradient | Start with 5% B, increase to 95% B over several minutes.[2][5] |
| Flow Rate | 0.25 - 0.5 mL/min[2][5][8] |
| Injection Volume | 5 µL[2][5] |
| Autosampler Temp. | 8°C[2][5] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][5][7] |
| Source Temp. | 450°C[6] |
| IonSpray Voltage | 5500 V[6] |
| MRM Transitions | Simvastatin: m/z 419.3 > 199.0[7]; this compound: m/z 425.3 > 205.0 (example) |
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of simvastatin in biological matrices. These values can serve as a benchmark for method validation.
| Parameter | Simvastatin | Simvastatin Acid (Metabolite) | Reference |
| Linearity Range | 0.1 - 5 ng/mL | 0.1 - 5 ng/mL | [2][4][5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | [2][4][5] |
| Intra-day Precision (%RSD) | 6.0 - 6.9% | 8.1 - 12.9% | [2][4][5] |
| Inter-day Precision (%RSD) | < 10% | < 15% | [8] |
| Intra-day Accuracy (%) | 91.4 - 100.1% | 102.2 - 115.4% | [2][4][5] |
| Inter-day Accuracy (%) | Within ±15% of nominal | Within ±15% of nominal | |
| Recovery | ~76% | ~99% | [2][4][5] |
| Matrix Effect | ~87% | ~139% | [2][4][5] |
Signaling Pathway Diagram
While simvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase in the mevalonate pathway, this application note focuses on the analytical methodology for its quantification rather than its detailed signaling cascades.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of simvastatin in tissue samples. The use of a deuterated internal standard, this compound, ensures the accuracy and precision required for demanding research and development applications. This protocol can be readily adapted and validated for use with various tissue types, supporting a wide range of studies from preclinical pharmacokinetics to clinical research.
References
- 1. Bioanalytical method development and its application to pharmacokinetics studies on Simvastatin in the presence of piperine and two of its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Simvastatin-d6 Recovery
Welcome to the technical support center for improving Simvastatin-d6 recovery in biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery?
Low recovery of this compound, a common internal standard for Simvastatin analysis, can stem from several factors during sample preparation and analysis. These include:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., LLE, SPE, PPT) may not be suitable for the biological matrix or the physicochemical properties of Simvastatin.
-
Analyte Degradation: Simvastatin is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[1][2][3] The lactone ring can open to form the hydroxy acid, leading to inaccurate quantification if not controlled.
-
Matrix Effects: Components in the biological sample (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4][5]
-
Inconsistent pH: The pH of the sample and extraction solvents is crucial for consistent recovery, as it affects the stability and solubility of Simvastatin.[1][2]
-
Improper Storage and Handling: Exposure of samples to room temperature for extended periods can lead to degradation.[6] It is crucial to maintain a controlled, low-temperature environment.[6]
Q2: How can I minimize the degradation of this compound during sample preparation?
To minimize degradation, it is essential to control the pH and temperature throughout the sample preparation process. Simvastatin is more stable at an acidic pH.[1][2] Maintaining samples at a low temperature (e.g., 2-4°C) and ensuring a controlled acidic environment (e.g., pH 4.5) during extraction can significantly reduce the conversion of Simvastatin to its acid form.[6] Additionally, minimizing the exposure of samples to light and using antioxidants can prevent degradation.[7]
Q3: What is the "matrix effect," and how can I mitigate it for this compound analysis?
The matrix effect refers to the alteration of ionization efficiency of an analyte by co-eluting substances from the sample matrix.[5] This can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of results.
To mitigate matrix effects, you can:
-
Optimize the Chromatographic Separation: Ensure that this compound is chromatographically separated from interfering matrix components.
-
Employ a More Efficient Sample Cleanup: Techniques like Solid Phase Extraction (SPE) are generally better at removing matrix interferences than Protein Precipitation (PPT).[8]
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a good choice as it co-elutes with Simvastatin and experiences similar matrix effects, thus providing effective normalization.
-
Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) might be less susceptible to matrix effects in some cases.
Troubleshooting Guides
Problem 1: Low and Inconsistent Recovery of this compound
This is a common issue that can significantly impact the reliability of your results. Follow these steps to troubleshoot the problem.
Troubleshooting Workflow for Low Recovery
Caption: A workflow diagram for troubleshooting low this compound recovery.
Step-by-Step Guide:
-
Review Your Extraction Protocol:
-
Liquid-Liquid Extraction (LLE): Are you using the optimal solvent system? For Simvastatin, a non-polar solvent like ethyl acetate or a mixture of ethyl acetate and hexane has been shown to be effective.[9] Ensure vigorous vortexing and adequate phase separation.
-
Solid Phase Extraction (SPE): Is the sorbent chemistry appropriate for Simvastatin? A reversed-phase sorbent like Oasis HLB is a common choice.[4] Check the conditioning, loading, washing, and elution steps. The elution solvent volume and composition are critical for high recovery.
-
Protein Precipitation (PPT): While simple, PPT can lead to lower recovery and significant matrix effects.[8] If using PPT, ensure the precipitating agent (e.g., acetonitrile, methanol) is added in the correct ratio and that the mixture is adequately vortexed and centrifuged.
-
-
Investigate Analyte Stability:
-
pH Control: Simvastatin is prone to hydrolysis at non-acidic pH.[1][2] Ensure your biological samples and all solutions used during extraction are maintained at an acidic pH (around 4.0-4.5).
-
Temperature Control: Perform all extraction steps at a reduced temperature (e.g., on ice or at 4°C) to minimize degradation.[6]
-
-
Assess Matrix Effects:
-
If you suspect matrix effects are suppressing the signal of this compound, you can perform a post-extraction addition experiment. Compare the signal of this compound spiked into a blank extracted matrix with the signal of this compound in a clean solvent. A significant difference indicates the presence of matrix effects.
-
Problem 2: High Variability in Internal Standard (this compound) Response
High variability in the internal standard response across a batch of samples can indicate inconsistencies in the experimental procedure.
Troubleshooting Workflow for IS Variability
Caption: A workflow for troubleshooting high internal standard response variability.
Step-by-Step Guide:
-
Verify Internal Standard Spiking:
-
Ensure that the internal standard solution is being added precisely and consistently to every sample. Calibrate your pipettes regularly.
-
Check for potential errors in the dilution of the IS stock solution.
-
-
Ensure Thorough Mixing:
-
After adding the internal standard and extraction solvent, make sure that all samples are vortexed for the same amount of time and at the same speed to ensure consistent extraction efficiency.
-
-
Evaluate Extraction Consistency:
-
For LLE, ensure complete and consistent phase separation.
-
For SPE, check for any clogging of the wells or cartridges and ensure a consistent flow rate.
-
-
Check Instrument Performance:
-
Run a system suitability test to ensure the LC-MS/MS system is performing consistently. Check for any fluctuations in the spray stability or detector response.
-
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 90/10, v/v).[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject it into the LC-MS/MS system.
Solid Phase Extraction (SPE) Protocol
This protocol uses a reversed-phase SPE cartridge and may need to be adapted based on the specific product used.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., 200 µL of plasma diluted with 200 µL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound and analyte with 1 mL of an appropriate elution solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Data Presentation
Table 1: Comparison of Extraction Methods for Simvastatin Recovery
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Simvastatin | 93.5 - 97.5 | [10] |
| This compound | 91.94 | [10] | |
| Solid Phase Extraction (SPE) | Simvastatin | >85 | [4] |
| Salting-Out Assisted LLE (SALLE) | Simvastatin | Not explicitly stated, but method was successful for bioequivalence study. | [6] |
| Protein Precipitation (PPT) | Simvastatin & Metabolites | 90.80–110.67 | [11] |
Note: Recovery percentages can vary depending on the specific protocol, matrix, and laboratory conditions. The data presented here is for comparative purposes.
References
- 1. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. High-throughput salting-out assisted liquid/liquid extraction with acetonitrile for the simultaneous determination of simvastatin and simvastatin acid in human plasma with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. justification of lower recovery - Chromatography Forum [chromforum.org]
- 9. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
addressing ion suppression in Simvastatin analysis with Simvastatin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing ion suppression in Simvastatin analysis using Simvastatin-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Simvastatin?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte (Simvastatin) in the mass spectrometer's ion source.[1][2][3] This competition for ionization leads to a decreased signal intensity for Simvastatin, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2][3] In bioanalytical studies, components of plasma or tissue, such as phospholipids, salts, and metabolites, are common causes of ion suppression.[2]
Q2: How does using a stable isotope-labeled internal standard like this compound help address ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice to compensate for ion suppression.[4][5] Since this compound is chemically identical to Simvastatin, with only a difference in isotopic mass, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte.[4][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.
Q3: Can I use a different statin, like Lovastatin, as an internal standard instead of this compound?
A3: While structurally similar compounds like Lovastatin have been used as internal standards in some methods, they are not ideal for correcting ion suppression.[7][8][9] Different compounds may have slight variations in retention time and ionization efficiency, leading to differential matrix effects between the analyte and the internal standard. This can result in inaccurate quantification. For the most reliable results, a stable isotope-labeled internal standard that co-elutes with the analyte is strongly recommended.[4][5][6]
Q4: What are the common sources of ion suppression in biological matrices like plasma?
A4: In biological matrices, several components can cause ion suppression. The most common sources include:
-
Phospholipids: Abundant in plasma membranes, they are often extracted with the analyte and can cause significant ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the electrospray ionization process.[1]
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with Simvastatin and compete for ionization.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion source contamination and suppression.
Troubleshooting Guides
Problem 1: I am observing low and inconsistent signal intensity for Simvastatin, even at higher concentrations.
This issue is a classic symptom of significant ion suppression. Here are the steps to troubleshoot and mitigate the problem:
Step 1: Evaluate Your Sample Preparation Method
Inadequate sample cleanup is a primary cause of ion suppression.[10] Consider the following:
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and other small molecule interferences.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Simvastatin into an organic solvent, leaving many interfering substances in the aqueous phase.[1][11]
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by selectively binding the analyte to a solid support and washing away interfering compounds.[10][12]
Recommendation: If you are using PPT, consider switching to LLE or SPE for a cleaner sample extract.
Step 2: Optimize Chromatographic Separation
Ensure that Simvastatin is chromatographically separated from the regions of major ion suppression.
-
Post-Column Infusion Experiment: This experiment helps to identify the retention time windows where ion suppression is most severe.[1][7] It involves infusing a constant concentration of Simvastatin post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression.
-
Modify Gradient or Mobile Phase: Adjusting the gradient elution profile or the mobile phase composition can shift the retention time of Simvastatin away from interfering peaks.
Step 3: Verify Internal Standard Performance
Ensure your internal standard, this compound, is performing as expected.
-
Co-elution: Confirm that Simvastatin and this compound are co-eluting. Deuterated standards can sometimes exhibit slightly different retention times.[6] If they are not perfectly co-eluting, they may experience different degrees of ion suppression, leading to inaccurate results.[6]
-
IS Response: The peak area of this compound should be consistent across all samples (blanks, standards, and unknowns). Significant variation in the IS response indicates a problem with sample preparation or the analytical system.
Problem 2: My calibration curve for Simvastatin is non-linear, especially at lower concentrations.
Non-linearity in the calibration curve can also be a result of uncompensated ion suppression.
Step 1: Use a Stable Isotope-Labeled Internal Standard
If you are not already using this compound, incorporating it into your workflow is the most effective way to correct for non-linear matrix effects. The ratio of the analyte to the IS should remain linear even if the absolute response is affected by ion suppression.[4]
Step 2: Matrix-Matched Calibrators
Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma). This ensures that the standards and the samples experience similar matrix effects, leading to a more accurate calibration curve.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
-
Prepare a standard solution of Simvastatin (e.g., 100 ng/mL) in the mobile phase.
-
Set up the LC-MS/MS system as you would for your analysis.
-
Using a syringe pump and a T-connector, continuously infuse the Simvastatin solution into the mobile phase stream between the analytical column and the mass spectrometer ion source.
-
After the baseline signal for Simvastatin stabilizes, inject a blank, extracted sample matrix (e.g., plasma extract prepared by your current method).
-
Monitor the Simvastatin signal. A drop in the signal intensity indicates the retention time at which co-eluting matrix components are causing ion suppression.[1]
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 500 µL of plasma sample, add 50 µL of the internal standard solution (this compound).
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[7]
-
Centrifuge at 5000 x g for 5 minutes at 5°C.[7]
-
Transfer the upper organic layer (approximately 850 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Technique | Analyte | Matrix Effect (%) | Reference |
| Protein Precipitation | Simvastatin | Can be significant | [1] |
| Liquid-Liquid Extraction | Simvastatin | Minimized | [11][13] |
| Solid-Phase Extraction | Simvastatin & Simvastatin Acid | 87% (SIM), 139% (SIMA) | [14] |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Typical LC-MS/MS Parameters for Simvastatin Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 Reverse-Phase (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm) | [7] |
| Mobile Phase | Acetonitrile : Ammonium Acetate (e.g., 70:30, v/v) | [7] |
| Flow Rate | 1.0 mL/min (with split) | [7] |
| Column Temperature | 45°C | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7][8] |
| Monitored Transition (Simvastatin) | m/z 419.3 -> 285.2 | [11] |
| Monitored Transition (this compound) | m/z 425.4 -> 199.2 | [11] |
Visualizations
Caption: Workflow for Simvastatin analysis with this compound.
Caption: Mechanism of electrospray ion suppression.
Caption: Role of this compound in correcting ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scielo.br [scielo.br]
- 8. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC–MS/MS method for simultaneous determination of SIM and its acid form in human plasma and cell lysate: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Simvastatin-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Simvastatin-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound analysis?
A1: this compound, a deuterated analog of Simvastatin, is primarily used as an internal standard in LC-MS/MS assays. It is typically analyzed in positive electrospray ionization (ESI) mode. The selection of precursor and product ions is crucial for specificity and sensitivity.
Q2: How do I select the precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode?
A2: The precursor ion for this compound in positive ESI mode is its protonated molecule [M+H]⁺. Due to the six deuterium atoms, its mass will be 6 atomic mass units (amu) higher than that of unlabeled Simvastatin. The fragmentation of this compound is similar to that of Simvastatin. Common product ions result from the loss of the ester side chain and subsequent dehydration.
Q3: What are the common issues encountered during the analysis of this compound?
A3: Common issues include poor signal intensity, matrix effects (ion suppression or enhancement), and chromatographic peak tailing. Proper optimization of ESI source parameters, sample preparation, and chromatography are essential to mitigate these problems.
Q4: How can I minimize matrix effects?
A4: Matrix effects can be minimized by employing efficient sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Chromatographic separation should be optimized to separate this compound from co-eluting matrix components. Using a deuterated internal standard like this compound itself helps to compensate for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity for this compound | Incorrect precursor/product ion selection. | Verify the m/z values for the [M+H]⁺ of this compound and its fragments. |
| Suboptimal ESI source parameters (e.g., spray voltage, gas flows, temperature). | Systematically optimize source parameters by infusing a standard solution of this compound. | |
| Inefficient ionization. | Ensure the mobile phase composition is conducive to ESI+, for example, by adding a small amount of formic acid or ammonium acetate.[2][3] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate column chemistry or mobile phase pH. | Screen different C18 columns. Adjust mobile phase pH; Simvastatin is a lactone and can be sensitive to pH. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| High Background Noise | Contaminated mobile phase, LC system, or mass spectrometer. | Use high-purity solvents and additives. Flush the LC system and clean the MS source. |
| Matrix interference. | Improve sample cleanup using SPE or LLE. Optimize chromatographic gradient to separate from interferences. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the extraction procedure. Use automated liquid handlers if available. |
| Unstable ESI spray. | Check for clogs in the ESI needle and ensure proper positioning. Optimize nebulizer gas flow. | |
| Fluctuation in source temperature. | Allow adequate time for the source to stabilize. Ensure the laboratory environment is stable. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Simvastatin and its internal standard, this compound, from human plasma.
-
Conditioning: Condition an Oasis® HLB (30 mg, 1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample, previously spiked with this compound internal standard, onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Ascentis® Express C18, 75 × 4.6 mm, 2.7 µm).[4]
-
Mobile Phase: A mixture of 2 mM ammonium acetate in water (pH 3.8 with acetic acid) and acetonitrile (25:75, v/v).[4]
-
Flow Rate: 0.500 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
Quantitative Data Summary
Table 1: Optimized Mass Spectrometry Parameters for Simvastatin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) | Ionization Mode |
| Simvastatin | 419.3 | 285.2 | 21 | 38 | ESI+[4][7] |
| This compound | 425.4 | 199.2 | Not Specified | Not Specified | ESI+[7] |
| This compound | 442.5 | 285.2 | 21 | 38 | ESI+[4] |
Note: Different product ions and optimal collision energies may be used depending on the instrument and specific experimental goals. Fragmentation of Simvastatin often involves the loss of the ester side chain followed by dehydration, leading to major fragments at m/z 303, 285, and 199.[8]
Visualizations
Caption: A typical experimental workflow for the quantification of an analyte using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing poor signal intensity of this compound.
References
- 1. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Simvastatin-d6
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Simvastatin-d6.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
A1: The most common peak shape issues are peak tailing, where the latter half of the peak is wider, and peak fronting, where the initial part of the peak is broader. Other less common issues include peak splitting and broad peaks.
Q2: Why is a good peak shape important for this compound analysis?
A2: A symmetrical, sharp peak is crucial for accurate and precise quantification, especially when this compound is used as an internal standard. Poor peak shape can lead to incorrect peak integration, reduced sensitivity, and compromised resolution from interfering components.[1][2]
Q3: Can the mobile phase composition affect the peak shape of this compound?
A3: Yes, the mobile phase is a critical factor. The choice of organic solvent (e.g., acetonitrile or methanol), the type and concentration of buffer, and the pH can all significantly impact peak symmetry.[3][4] For instance, using a buffer like ammonium formate or a phosphate buffer at an appropriate pH can help achieve a good peak shape for simvastatin and its analogues.[3][4]
Q4: Does the choice of HPLC/UHPLC column influence peak shape?
A4: Absolutely. The column chemistry (e.g., C18, C8), particle size, and overall column quality play a significant role.[5] Basic compounds like simvastatin can interact with residual silanol groups on the silica packing of the column, leading to peak tailing.[6][7] Using a well-end-capped, high-purity silica column can minimize these secondary interactions.
Troubleshooting Guides for Poor Peak Shape
Peak Tailing
Peak tailing is often observed as an asymmetrical peak with a "tail" extending to the right. This is a common issue when analyzing basic compounds.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Basic analytes can interact with acidic silanol groups on the column packing.[7] Use a highly end-capped column or a column with a different packing material (e.g., hybrid silica).[2]Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte.Add a competitor base, like triethylamine (TEA), to the mobile phase in low concentrations (note: this may not be suitable for LC-MS). |
| Column Contamination or Degradation | Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1] Flush the column with a strong solvent.If the problem persists, replace the column.[8]Use a guard column to protect the analytical column.[1] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[9][10] Use tubing with a smaller internal diameter and minimize its length.Ensure all fittings are properly connected to avoid dead volume.[9] |
| Analyte Overload | Injecting too much sample can saturate the stationary phase.[7] Reduce the injection volume or dilute the sample.[11] |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing of this compound.
Peak Fronting
Peak fronting appears as a distortion where the front of the peak is less steep than the back, resembling a shark fin.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sample Overload | Injecting too high a concentration of the analyte.[12][13] Dilute the sample or decrease the injection volume.[11] |
| Sample Solvent Incompatibility | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning.[9][14] Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Collapse or Void | A physical change in the column packing, such as a void at the inlet, can lead to a distorted flow path.[1][15] This is a common cause of sudden peak fronting.[1] Reverse flush the column (if permitted by the manufacturer).Replace the column if the problem persists.[15] |
| Low Column Temperature | In some cases, low temperature can affect mass transfer kinetics. Increase the column temperature. A study on simvastatin showed good results at 40°C.[16] |
Troubleshooting Workflow for Peak Fronting
Caption: A decision tree for resolving peak fronting issues with this compound.
Experimental Protocols for Optimal Peak Shape
Based on published methods for simvastatin, the following conditions have been shown to produce good peak shapes. These can be used as a starting point for method development and troubleshooting for this compound.
Example Protocol 1: UPLC-MS/MS
This protocol was optimized for a short analysis time and good peak symmetry.[3]
| Parameter | Condition |
| Column | Not specified, but a C18 is common. |
| Mobile Phase | 10 mM Ammonium Formate Buffer and Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile and Water (50:50 v/v) |
Example Protocol 2: RP-HPLC
This protocol was developed for the simultaneous determination of simvastatin and ezetimibe.[4]
| Parameter | Condition |
| Column | C18 ODS Hypersil |
| Mobile Phase | Acetonitrile and 0.01M Phosphate Buffer (pH 4.5) in a 65:35 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
Example Protocol 3: RP-HPLC for Related Substances
This gradient method was developed to separate simvastatin from its impurities.
| Parameter | Condition |
| Column | ZORBAX SB C18 (150 mm x 4.6mm, 3.5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |
| Mobile Phase B | Acetonitrile |
| Column Temperature | 25°C |
| Detection | UV at 238 nm |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. support.waters.com [support.waters.com]
- 13. m.youtube.com [m.youtube.com]
- 14. halocolumns.com [halocolumns.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpar.com [ijpar.com]
ensuring the stability of Simvastatin-d6 during sample processing
Welcome to the technical support center for Simvastatin-d6. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of this compound during sample processing and analysis. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I am seeing a lower than expected concentration of this compound in my plasma samples. What could be the cause?
A1: A common cause for the apparent loss of this compound in plasma is in-vitro hydrolysis of the lactone ring to its corresponding hydroxy acid form by endogenous esterases.[1] This enzymatic conversion can occur during sample collection and preparation, leading to an underestimation of the parent compound.[1]
-
Troubleshooting Steps:
-
Esterase Inhibition: Immediately upon collection, treat blood samples with esterase inhibitors such as potassium fluoride (KF) or bis(4-nitrophenyl) phosphate (BNPP) to quench enzymatic activity.[1]
-
Temperature Control: Keep samples on ice or at reduced temperatures throughout the processing workflow to minimize enzymatic activity.
-
pH Control: Maintain a slightly acidic pH (around 4.5) in your sample matrix, as Simvastatin's lactone form is most stable under these conditions.[2][3]
-
Q2: My this compound stock solution is showing signs of degradation over time. What are the optimal storage conditions?
A2: The stability of this compound is highly dependent on storage conditions. As a powder, it is stable for up to 3 years at -20°C.[4] When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month to minimize degradation.[4] Avoid repeated freeze-thaw cycles. Long-term storage at room temperature is not recommended.
Q3: I have observed an additional peak in my chromatogram that I suspect is a this compound degradant. What is the most likely degradation product?
A3: The primary degradation product of this compound is its corresponding hydroxy acid form, resulting from the hydrolysis of the lactone ring.[5] This conversion is particularly favored in alkaline and, to a lesser extent, strongly acidic conditions.[6][7] Other potential degradation products can be formed under stress conditions such as high heat, oxidation, or exposure to light.[8]
Q4: Can I use the same sample processing protocol for both Simvastatin and this compound?
A4: Yes, as this compound is a deuterated isotopologue of Simvastatin, its chemical properties are nearly identical. Therefore, the same sample processing, storage, and handling procedures should be applied to both compounds to ensure their stability. The primary difference lies in their mass, which allows this compound to be used as an internal standard in mass spectrometry-based assays.
Q5: What are the key factors to consider to prevent the degradation of this compound during sample preparation?
A5: The key factors to control are pH, temperature, and exposure to light and strong oxidizing/reducing agents.[9]
-
pH: Maintain a pH between 4 and 5 for maximum stability of the lactone form.[2][3]
-
Temperature: Keep samples and solutions cold to slow down potential degradation reactions.
-
Light: Protect samples from direct light, as photolytic degradation can occur.[8]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[9]
Quantitative Data Summary
The stability of Simvastatin is significantly influenced by pH and temperature. The following table summarizes the degradation kinetics under different conditions.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |
| Acidic | Ambient | Slower degradation | Longer | [6] |
| 4.5 | 23 ± 1 | 0.003 h⁻¹ (forward hydrolysis) | ~231 hours | [3] |
| 7.0 | 23 ± 1 | ~0.01 h⁻¹ (forward hydrolysis) | ~69 hours | [3] |
| 9.5 | 23 ± 1 | ~0.01 h⁻¹ (forward hydrolysis) | ~69 hours | [3] |
| Alkaline | Ambient | Higher degradation | Shorter | [6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
Objective: To determine the stability of this compound in plasma under different storage conditions and the effectiveness of esterase inhibitors.
Methodology:
-
Sample Preparation:
-
Spike human plasma with a known concentration of this compound.
-
Divide the spiked plasma into three sets:
-
Set A: No inhibitor (Control).
-
Set B: Add 50 mM Potassium Fluoride (KF).
-
Set C: Add 20 mM Bis(4-nitrophenyl) phosphate (BNPP).
-
-
-
Incubation:
-
Aliquot samples from each set and incubate at:
-
Room temperature (25°C) for 0, 1, 2, 4, and 8 hours.
-
Refrigerated (4°C) for 0, 24, 48, and 72 hours.
-
Frozen (-20°C and -80°C) for 1, 7, and 30 days.
-
-
-
Sample Extraction:
-
At each time point, perform a protein precipitation extraction using acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Quantify the remaining percentage of this compound compared to the initial concentration (time 0).
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve this compound in 0.1M HCl and incubate at 60°C for 24 hours.[8]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1M NaOH and incubate at room temperature for 1 hour.[8]
-
Oxidative Degradation: Treat this compound solution with 30% H₂O₂ at room temperature for 3 hours.[8]
-
Thermal Degradation: Expose solid this compound to 60°C for 24 hours.[8]
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Sample Preparation:
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to an appropriate concentration.
-
-
Analysis:
-
Analyze the stressed samples using LC-MS/MS to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in plasma.
Caption: Primary degradation pathways for this compound.
References
- 1. Role of esterase mediated hydrolysis of simvastatin in human and rat blood and its impact on pharmacokinetic profiles of simvastatin and its active metabolite in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Enhancing Simvastatin Detection with Simvastatin-d6
Here is a technical support center guide for enhancing the sensitivity of Simvastatin detection using Simvastatin-d6.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Simvastatin using this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Simvastatin quantification?
A1: this compound is a deuterium-labeled analog of Simvastatin, making it an ideal internal standard (IS) for mass spectrometry-based quantification.[1][2] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte. This ensures they behave similarly during sample preparation (extraction, evaporation) and chromatographic separation, effectively compensating for variations in these steps and for matrix effects.[3][4] This leads to improved accuracy, precision, and sensitivity of the assay.
Q2: What are the typical mass transitions (MRM) for Simvastatin and this compound in LC-MS/MS analysis?
A2: The selection of precursor and product ions is critical for the specificity and sensitivity of the LC-MS/MS method. Detection is typically performed in positive ionization mode. The fragmentation of Simvastatin often involves the loss of the ester side chain and subsequent dehydration.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Simvastatin | 419.3 | 285.2 / 199.0 | The transition to m/z 285 corresponds to the loss of the ester side chain followed by dehydration.[5][6] |
| This compound | 425.4 | 199.2 | The fragmentation pattern for the deuterated standard can differ slightly.[5] |
Note: Optimal cone voltage and collision energies should be determined empirically on your specific instrument.[7]
Q3: How can I prevent the interconversion between Simvastatin and its active metabolite, Simvastatin acid, during sample preparation?
A3: The interconversion between the lactone form (Simvastatin) and the hydroxy acid form (Simvastatin acid) is pH and temperature-dependent.[8][9] Simvastatin is more stable at an acidic pH, while hydrolysis to the acid form is accelerated in alkaline conditions.[10][11] To minimize interconversion:
-
Maintain a low temperature: Keep plasma samples on an ice bath during processing.[8]
-
Control pH: Use an acidic buffer, such as ammonium acetate at pH 4.5, during extraction to stabilize the lactone form.[7][8]
-
Process samples quickly: Minimize the time between sample collection, processing, and analysis.
Q4: What are the most effective sample preparation techniques for plasma samples?
A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): LLE using solvents like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane provides clean extracts and good recovery.[7][12] Adding an acidic buffer before extraction can improve recovery by disrupting protein binding.[7]
-
Solid-Phase Extraction (SPE): SPE, particularly with cartridges like Oasis HLB, is effective for removing matrix interferences and can offer high recovery for both polar and non-polar analytes.[8]
-
Protein Precipitation (PPT): While simple and fast, PPT with solvents like acetonitrile may result in less clean extracts and more significant matrix effects compared to LLE or SPE.
Troubleshooting Guide
Issue: Poor Sensitivity / Low Signal Intensity
-
Question: My signal for Simvastatin is very low, close to the limit of detection. How can I improve it?
-
Answer:
-
Optimize MS Parameters: Infuse a standard solution of Simvastatin directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound parameters (cone voltage, collision energy) for the specific MRM transitions.[13]
-
Check Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency. An acidic modifier like formic acid (0.025% to 0.2%) in the mobile phase can enhance the formation of protonated molecules in positive ESI mode.[7][14]
-
Evaluate Sample Preparation: Ensure your extraction method provides good recovery. LLE with MTBE has been shown to yield high extraction efficiency.[7] Also, ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase to ensure good peak shape.
-
Prevent Degradation: Simvastatin is susceptible to hydrolysis. Ensure samples are kept cool and at an appropriate pH (around 4.5) during preparation to prevent conversion to simvastatin acid.[8][9]
-
Issue: High Variability in Peak Area Ratios (Analyte/IS)
-
Question: I am observing high %CV in my calibration standards and quality controls. What could be the cause?
-
Answer:
-
Inconsistent Sample Preparation: If using manual LLE, ensure vortexing times and solvent addition volumes are consistent across all samples. Automated liquid handling systems can significantly improve reproducibility.[15]
-
Internal Standard Addition: Ensure the internal standard (this compound) is added accurately and consistently to every sample, standard, and QC at the beginning of the preparation process.
-
Matrix Effects: Even with a stable isotope-labeled IS, severe matrix effects can cause variability. This is especially true in hyperlipidemic plasma.[16][17] Evaluate your matrix effect by comparing the response of an analyte in a post-extraction spiked sample to that in a neat solution. If significant, a more rigorous cleanup method like SPE may be necessary.[8][17]
-
Analyte Stability: Assess the stability of Simvastatin in the biological matrix and in the final extract under the conditions of your experiment (e.g., bench-top stability, autosampler stability).[18] Degradation can lead to inconsistent results.
-
Issue: Peak Tailing or Splitting
-
Question: The chromatographic peaks for Simvastatin and/or this compound are showing significant tailing or splitting. What should I check?
-
Answer:
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary. A guard column can help extend the life of the main column.
-
Mobile Phase Incompatibility: Ensure the pH of the mobile phase is appropriate for the column type. Also, check for proper mixing and degassing of the mobile phase components.
-
Reconstitution Solvent: The solvent used to reconstitute the final dried extract can cause peak distortion if it is significantly stronger than the initial mobile phase. Try reconstituting in a solvent that matches or is weaker than the mobile phase.[12]
-
Interconversion on Column: While less common, pH conditions on the column could potentially contribute to peak shape issues if interconversion occurs during the chromatographic run.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Simvastatin from Human Plasma[7]
-
Pipette 500 µL of plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).
-
Add 1000 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 5000 x g for 5 minutes at 5°C.
-
Transfer 850 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters[7]
-
LC System: UPLC or HPLC system
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm)
-
Mobile Phase: Acetonitrile : 2 mM Ammonium Acetate with 0.025% Formic Acid (70:30, v/v)
-
Flow Rate: 1.0 mL/min (with a 1:4 split to the mass spectrometer)
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Simvastatin: 419.3 > 199.0
-
Internal Standard (example using Lovastatin): 405.0 > 199.0
-
Note: For this compound, the transition would be approximately 425.4 > 199.2, but should be optimized.[5]
-
Data and Method Comparison
The following table summarizes typical performance characteristics from various published LC-MS/MS methods for Simvastatin quantification.
| Parameter | Method 1[7] | Method 2[12] | Method 3[3] |
| Internal Standard | Lovastatin | Lovastatin | Lovastatin |
| Extraction Method | LLE (MTBE) | LLE (Ethyl Acetate/Hexane) | N/A (Pharmaceutical form) |
| Plasma Volume | 500 µL | 200 µL | N/A |
| Linearity Range | 0.04 - 40.0 ng/mL | 0.25 - 50 ng/mL | 0.5 - 82 ng/mL |
| LLOQ | 0.04 ng/mL | 0.25 ng/mL | 0.859 ng/mL |
| Mean Recovery | 82% | Not Reported | 101.6 - 101.8% |
| Run Time | 3.5 min | 6.0 min | < 2 min |
Note: Using this compound as the internal standard is expected to provide better precision and accuracy by more effectively correcting for matrix effects and extraction variability compared to using an analog like Lovastatin.[4]
Visualizations
Caption: Workflow for Simvastatin quantification using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. scielo.br [scielo.br]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of simvastatin and its beta-hydroxy acid in human plasma using automated liquid-liquid extraction based on 96-well plate format and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 18. scielo.br [scielo.br]
dealing with isotopic interference in Simvastatin-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Simvastatin using its deuterated internal standard, Simvastatin-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Simvastatin) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (this compound). This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte. The primary cause is the natural abundance of heavy isotopes (e.g., ¹³C, ²H) in the Simvastatin molecule, which can result in a small percentage of Simvastatin molecules having a mass that is close to or the same as this compound.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantitative analysis of Simvastatin in biological matrices.[1] As a deuterium-labeled analog, it shares very similar physicochemical properties with Simvastatin, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows it to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results.[1]
Q3: What are the common mass transitions (MRM) for Simvastatin and this compound?
A3: The selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selective and sensitive quantification. Commonly used transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Simvastatin | 419.3 | 285.2 | Positive |
| This compound | 425.4 | 199.2 | Positive |
These values may vary slightly depending on the instrument and experimental conditions.[2][3]
Troubleshooting Guides
Problem 1: Inaccurate quantification, particularly at low concentrations of Simvastatin.
Possible Cause: Isotopic contribution from Simvastatin to the this compound signal.
Troubleshooting Steps:
-
Assess the Contribution:
-
Prepare a high-concentration solution of unlabeled Simvastatin (without any this compound).
-
Analyze this solution using the LC-MS/MS method and monitor the MRM transition for this compound.
-
Any signal detected in the this compound channel is due to the isotopic contribution of Simvastatin.
-
-
Chromatographic Separation:
-
Ensure that your chromatographic method provides baseline separation between Simvastatin and any potential isobaric interferences. While Simvastatin and this compound co-elute, good chromatography minimizes the impact of other interfering compounds.
-
-
Mathematical Correction:
-
A correction factor can be applied to subtract the contribution of the unlabeled analyte from the internal standard's signal. A general methodology for calculating and mitigating such interferences has been described.[4]
-
Experimental Protocol for Correction Factor Determination:
-
Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of Simvastatin.
-
Prepare a "zero sample" containing only the internal standard (this compound) in the matrix.
-
Prepare a "blank sample" containing only a high concentration of Simvastatin in the matrix.
-
Analyze all samples and measure the peak area ratios.
-
The response in the this compound channel for the blank sample can be used to calculate the percentage contribution from Simvastatin.
-
This percentage can then be used to correct the this compound response in all other samples.
-
-
Problem 2: Observation of a peak in the Simvastatin acid channel at the retention time of Simvastatin.
Possible Cause: Interference from the A+1 isotope of the ammonium adduct of the Simvastatin lactone form.
Explanation: In some analytical methods, an interference peak may appear on the simvastatin acid MRM channel at the retention time of simvastatin. This has been identified as the A+1 isotope from the [M+NH4]+ adduct of the simvastatin lactone form, and not due to in-source hydrolysis.[5]
Troubleshooting Steps:
-
Optimize Chromatographic Separation: The most effective way to resolve this is to ensure complete chromatographic separation between Simvastatin and its acid form (Simvastatin acid).[5] A well-resolved separation will prevent the isotopic signal from the lactone form from interfering with the quantification of the acid form.
-
Adjust Mobile Phase: Modifying the mobile phase composition or gradient can improve the separation between the two compounds.
Problem 3: Non-linear calibration curve, especially at the higher concentration end.
Possible Cause: Saturation of the detector or significant isotopic contribution at high analyte concentrations.
Troubleshooting Steps:
-
Evaluate Isotopic Contribution: As described in Problem 1, the contribution of high-concentration Simvastatin to the this compound signal can become more pronounced, leading to a non-linear response. Apply a mathematical correction if necessary.
-
Extend the Calibration Range: If detector saturation is suspected, dilute the upper-end calibration standards and extend the calibration range to lower concentrations.
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected range of Simvastatin concentrations in the samples.
Experimental Protocols
LC-MS/MS Method for Simvastatin and this compound Analysis
This protocol is a general guideline and may require optimization for specific instruments and matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Simvastatin | 419.3 -> 285.2 |
| This compound | 425.4 -> 199.2 |
Visualizations
Caption: Workflow illustrating isotopic interference in this compound analysis.
Caption: Logical troubleshooting flow for inaccurate Simvastatin quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC–MS/MS method for simultaneous determination of SIM and its acid form in human plasma and cell lysate: Pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Simvastatin Bioanalysis: A Cross-Validation Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different internal standards used in the bioanalysis of Simvastatin. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) assays. This document summarizes key performance data from various validated methods and offers detailed experimental protocols to aid in the selection of the most suitable IS for your research needs.
Data Summary: A Comparative Look at Assay Performance
The following table summarizes the quantitative performance of Simvastatin assays using different internal standards. The data is compiled from various studies to provide a comparative overview of key validation parameters.
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | LLOQ (ng/mL) | Reference |
| Lovastatin | LC-MS/MS | 0.25 - 50 | - | Intra-day: <14, Inter-day: <10 | 82.0 - 88.7 | 0.25 | [1][2] |
| Atorvastatin | RP-HPLC | 50 - 250 | >95 | <2 | >95 | 0.38 | [3] |
| Fluvastatin | LC-MS/MS | 0.25 - 100 | 87 - 114 | 3 - 13 | 88 - 100 | 0.25 | [4] |
| Hesperetin | LC-MS/MS | 0.1 - 100 | 85 - 115 | - | - | 0.1 | [5] |
| Etofylline | HPLC-UV | 1.0 - 10.0 (ppm) | 86.25 - 89.36 | 0.66 - 1.81 | 80 - 120 | 0.044 (ppm) | [6] |
| Deuterated Simvastatin Acid (SSA D3) & Ezetimibe D4 | LC-MS/MS | - | - | - | - | - | [7] |
Experimental Workflow for Simvastatin Assay Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of Simvastatin assays employing different internal standards.
Caption: Workflow for Simvastatin Assay Cross-Validation.
Detailed Experimental Protocols
Below are detailed methodologies for Simvastatin assays using Lovastatin and Atorvastatin as internal standards, compiled from published studies.
Assay Protocol 1: Simvastatin with Lovastatin Internal Standard (LC-MS/MS)
This method is suitable for the determination of Simvastatin in human plasma.
-
Sample Preparation:
-
To 0.2 mL of human plasma, add 50 µL of Lovastatin internal standard solution (10 ng/mL).
-
Perform liquid-liquid extraction by adding 3 mL of a mixture of ethyl acetate and hexane (90:10, v/v).
-
Vortex the sample for 30 seconds, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of a mixture of acetonitrile and 3mM formic acid (30:70, v/v).
-
Vortex for 15 seconds and centrifuge at 12000 rpm for 5 minutes.
-
Inject 20 µL of the supernatant onto the LC-MS/MS system.[1]
-
-
Liquid Chromatography Conditions:
-
Column: C18 column
-
Mobile Phase: Acetonitrile and water (75:25, v/v)
-
Flow Rate: 500 µL/min
-
Run Time: 6 minutes[1]
-
-
Mass Spectrometry Conditions:
Assay Protocol 2: Simvastatin with Atorvastatin Internal Standard (RP-HPLC)
This method is suitable for the estimation of Simvastatin in rat plasma.
-
Sample Preparation:
-
Utilize a protein precipitation method for the extraction of drugs from plasma samples.[3]
-
(Specific details of the protein precipitation method were not provided in the abstract).
-
-
Liquid Chromatography Conditions:
Discussion
The choice of an internal standard significantly impacts the reliability of a bioanalytical method. An ideal internal standard should have similar physicochemical properties to the analyte, including extraction recovery, and ionization efficiency, but a different mass-to-charge ratio.
-
Lovastatin , being a structural analog of Simvastatin, is a commonly used and effective internal standard for LC-MS/MS analysis.[1][8] Its similar structure ensures comparable behavior during sample preparation and chromatographic separation, which helps to compensate for matrix effects and variations in instrument response.
-
Atorvastatin , another statin drug, has also been successfully used as an internal standard in an RP-HPLC method.[3] While not as structurally similar as Lovastatin, it demonstrates good chromatographic separation and performance characteristics.
-
Deuterated internal standards , such as Simvastatin-d6, are considered the gold standard as their chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction for experimental variability. While not detailed in a full protocol here, their use is mentioned in the literature.[7]
-
Other internal standards like Fluvastatin , Hesperetin , and Etofylline have also been validated for Simvastatin analysis, offering a range of options depending on the specific analytical platform and matrix being used.[4][5][6]
When selecting an internal standard, researchers should consider the analytical method, the complexity of the biological matrix, and the availability of the standard. The data presented in this guide can serve as a starting point for method development and validation of Simvastatin assays. It is always recommended to perform a thorough in-house validation to ensure the chosen internal standard is suitable for the intended application.
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Based Bioanalytical Method for Estimation of Simvastatin in Rat's Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison: Simvastatin-d6 vs. Structural Analogs as Internal Standards for Statin Bioanalysis
An objective guide for researchers navigating the choice of internal standards for the accurate quantification of simvastatin in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the realm of pharmacokinetic and bioequivalence studies, the precise measurement of drug concentrations is paramount. For statins like simvastatin, which are administered in low doses and extensively metabolized, achieving analytical accuracy and precision is a significant challenge. The choice of an internal standard (IS) is a critical determinant of method robustness, serving to correct for variations in sample preparation and instrument response. The ideal IS should mimic the analyte's behavior throughout the analytical process.
Historically, structural analogs such as Lovastatin have been employed as internal standards for simvastatin analysis due to their similar chemical structures and chromatographic behavior. However, the gold standard in bioanalysis, as recommended by regulatory agencies, is the use of a stable isotope-labeled (SIL) internal standard, such as Simvastatin-d6.[1] This guide provides a data-driven comparison of these two approaches, presenting validation data from published studies to aid researchers in selecting the most appropriate internal standard for their needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is the deuterium-labeled analog of simvastatin.[1] By replacing six hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its physicochemical properties, such as polarity, ionization efficiency, and extraction recovery.[1] This near-identical behavior to the parent drug makes it the ideal candidate to compensate for matrix effects and variations during sample processing, leading to more accurate and precise quantification.[1]
The Alternative: Structural Analog Internal Standards
Lovastatin is a closely related statin that has been frequently used as an internal standard for simvastatin quantification.[2] Its structural similarity ensures it behaves comparably during chromatography and extraction. While a cost-effective alternative, it is not identical to simvastatin and may not perfectly mirror its behavior in the presence of complex biological matrices, potentially leading to less effective correction for matrix-induced signal suppression or enhancement.
Performance Data: A Side-by-Side Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for simvastatin quantification using either this compound or Lovastatin as the internal standard. The data is compiled from separate, validated bioanalytical studies.
Table 1: Method Validation Parameters for Simvastatin Analysis
| Parameter | Method Using this compound (IS) | Method Using Lovastatin (IS) |
| Linearity Range | 0.25 - 500 ng/mL | 0.25 - 50 ng/mL |
| LLOQ | 0.25 ng/mL | 0.25 ng/mL[2] |
| Correlation (r²) | ≥ 0.9923 | > 0.99 |
Table 2: Precision & Accuracy Data
| Analyte | IS Used | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Simvastatin | This compound | 0.25 (LLOQ) | 4.8 | 92.1 | 4.1 | 96.8 |
| 0.75 (Low) | 2.5 | 96.7 | 3.3 | 100.1 | ||
| 200 (Medium) | 1.8 | 101.4 | 2.1 | 102.5 | ||
| 400 (High) | 2.1 | 100.9 | 2.3 | 101.9 | ||
| Simvastatin | Lovastatin | 3 (Low) | 13.4 | 90.0 | 9.89 | 98.75 |
| 12 (Medium) | 8.5 | 97.7 | 8.3 | 98.91 | ||
| 30 (High) | 9.1 | 97.2 | 8.9 | 98.50 |
Data for this compound method adapted from "Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma..." (Journal of Chromatographic Science). Data for Lovastatin method adapted from "Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS)" (Journal of Clinical and Diagnostic Research).[2]
Table 3: Recovery & Matrix Effect
| Analyte | IS Used | QC Level | Recovery (%) | Matrix Effect (%) |
| Simvastatin | This compound | Low | 78.4 | 98.9 |
| Medium | 77.1 | 99.2 | ||
| High | 79.2 | 101.1 | ||
| Simvastatin | Lovastatin | 3 ng/mL | 82.0 | Not Reported |
| 12 ng/mL | 88.7 | Not Reported | ||
| 30 ng/mL | 87.9 | Not Reported |
Data for this compound method adapted from "Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma...". Recovery data for Lovastatin method adapted from "Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS)".[2]
Key Observations
-
Precision and Accuracy: Both methods demonstrate acceptable precision and accuracy according to regulatory guidelines. However, the method utilizing this compound consistently shows lower coefficients of variation (%CV), indicating higher precision across all quality control levels.
-
Recovery: Both internal standards show consistent and acceptable extraction recovery. The stable isotope-labeled standard's recovery was reported at 77.9%, demonstrating consistent behavior.
-
Matrix Effect: The study using this compound quantified the matrix effect, showing it to be minimal (98.9% - 101.1%), validating the superior ability of the SIL-IS to compensate for matrix-induced ion suppression or enhancement. Data on the matrix effect was not available for the Lovastatin method.
Visualizing the Context: Statin Action and Analysis
To better understand the application, the following diagrams illustrate the biological pathway where simvastatin acts and a typical workflow for its analysis.
Experimental Protocols
Below is a representative experimental protocol synthesized from the referenced LC-MS/MS methods for simvastatin analysis in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 10 ng/mL Lovastatin or this compound in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase and vortex.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Simvastatin Transition: m/z 419.3 → 199.3
-
This compound Transition: m/z 425.3 → 291.2 (example)
-
Lovastatin Transition: m/z 405.1 → 285.1[2]
-
Conclusion
The experimental data strongly supports the theoretical advantages of using a stable isotope-labeled internal standard. While methods using the structural analog Lovastatin can be validated to meet regulatory requirements, the use of This compound provides superior precision and a more reliable correction for matrix effects. For researchers aiming for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies submitted to regulatory bodies, This compound is the recommended internal standard . Its ability to closely track the analyte from extraction to detection minimizes analytical variability and enhances data confidence.
References
The Role of Simvastatin-d6 as an Internal Standard: A Guide to Accuracy and Precision
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of therapeutic agents is paramount. For the widely prescribed cholesterol-lowering drug simvastatin, the use of a stable isotope-labeled internal standard is crucial for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Simvastatin-d6's performance as an internal standard, supported by experimental data, to assist researchers, scientists, and drug development professionals in their analytical method development.
Performance of this compound: A Data-Driven Overview
This compound, a deuterium-labeled analog of simvastatin, is frequently employed as an internal standard to correct for variability during sample preparation and analysis.[1] Its chemical and physical properties closely mimic those of the analyte, simvastatin, making it an ideal candidate to compensate for matrix effects and fluctuations in instrument response.
The accuracy and precision of an analytical method are key indicators of its performance. Accuracy refers to the closeness of a measured value to a known true value, while precision represents the closeness of repeated measurements to each other. The data presented in the following table, summarized from various validation studies, demonstrates the high degree of accuracy and precision achieved when using this compound as an internal standard for the quantification of simvastatin and its active metabolite, simvastatin acid.
| Analyte | Concentration Range (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) | Reference |
| Simvastatin (SV) | 0.100-74.626 | <7.6% | <7.6% | Within ±10.9% | Within ±10.9% | [2] |
| Simvastatin Acid (SVA) | 0.100-48.971 | <7.6% | <7.6% | Within ±10.9% | Within ±10.9% | [2] |
| Simvastatin Acid (SA) | 0.1, 0.5, 5, and 50 | ≤ 5.7% | ≤ 5.7% | 93.5% - 107.8% | 93.5% - 107.8% | [3] |
CV: Coefficient of Variation
These results consistently show that methods using this compound as an internal standard exhibit excellent precision, with coefficients of variation well within the accepted bioanalytical method validation guidelines. The accuracy is also high, with values close to the nominal concentrations across a range of concentrations.
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard, other compounds have also been utilized for the quantification of simvastatin. These include lovastatin, another statin drug, and fluvastatin.[4][5][6][7][8]
-
Lovastatin: Due to its structural similarity to simvastatin, lovastatin has been used as an internal standard.[4][5][6][7] However, the use of a non-isotope labeled analog can sometimes lead to differences in ionization efficiency and chromatographic behavior compared to the analyte, potentially impacting accuracy. One study using lovastatin as an internal standard reported intra-day coefficients of variation of less than 14% and inter-day coefficients of variation of less than 10%.[6]
-
Fluvastatin: Another statin, fluvastatin, has also been employed as an internal standard.[8] As with lovastatin, the structural differences between fluvastatin and simvastatin may lead to variations in analytical response.
The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes with the analyte and has nearly identical ionization properties in the mass spectrometer.[9] This minimizes the impact of matrix effects and ensures the most accurate and precise quantification. While other internal standards can provide acceptable results, the use of a deuterated analog like this compound is generally considered the gold standard for bioanalytical assays.
Experimental Workflow and Protocols
The successful implementation of this compound as an internal standard relies on a well-defined experimental protocol. Below is a generalized workflow and a detailed experimental protocol from a validated LC-MS/MS method.
Caption: A typical experimental workflow for the quantification of simvastatin in plasma using this compound.
Detailed Experimental Protocol
The following protocol is based on a validated LC-MS/MS method for the simultaneous determination of simvastatin and simvastatin acid in human plasma.[2]
1. Sample Preparation:
-
Method: Solid-phase extraction (SPE) was used to extract the analytes and internal standard from human plasma.
-
This procedure helps to remove potential interferences from the plasma matrix.
2. Liquid Chromatography:
-
Column: Ascentis® Express C18, a C18 reverse-phase fused-core® column, was used for the separation.
-
Mobile Phase: An isocratic mobile phase consisting of 2.00 ± 0.05 mM ammonium acetate buffer (pH 3.8 with glacial acetic acid) and acetonitrile (25:75, v/v) was used.
-
Flow Rate: The mobile phase was delivered at a flow rate of 0.500 mL/min.
-
Run Time: The total run time for the separation of all compounds was approximately 6.2 minutes.
3. Mass Spectrometry:
-
Ionization Mode: To enhance sensitivity, simvastatin acid was monitored in negative electrospray ionization (ESI) mode for the first 4.5 minutes, followed by the monitoring of simvastatin in positive ESI mode.
-
This switching of ionization modes allows for the optimal detection of both the acidic and lactone forms of the drug.
This detailed protocol highlights the key parameters that contribute to the high accuracy and precision of the method when using this compound as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencerepository.org [sciencerepository.org]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
linearity and range of detection for Simvastatin with Simvastatin-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of Simvastatin is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of analytical methodologies, focusing on the linearity and range of detection for Simvastatin, with a particular emphasis on methods utilizing an internal standard.
Performance Comparison of Analytical Methods
The choice of analytical technique for Simvastatin quantification significantly impacts sensitivity, specificity, and throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Simvastatin-d6, is best practice for correcting for matrix effects and variations in sample processing and instrument response. However, other internal standards and alternative analytical techniques are also employed. The following table summarizes the performance characteristics of various methods.
| Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantitation (LLOQ) | Matrix |
| LC-MS/MS | This compound | Data not explicitly found in search results | Data not explicitly found in search results | Typically human plasma |
| LC-MS/MS | Lovastatin | 0.25 - 50 ng/mL[1][2] | 0.25 ng/mL[1][2] | Human Plasma |
| UPLC-MS/MS | Lovastatin | 0.04 - 40.0 ng/mL[3] | 0.4 ng/mL[3][4] | Human Plasma |
| LC-MS | Lovastatin | 0.5 - 82 ng/mL[5] | 0.859 ng/mL[5] | Pharmaceutical Dosage Form |
| LC-MS | Lovastatin | 0.1 - 5 ng/mL[6][7] | 0.1 ng/mL[7] | Muscle Tissue |
| LC-MS/MS | Not Specified | 0.100 - 74.626 ng/mL[8][9] | 0.100 ng/mL[8] | Human Plasma |
| RP-HPLC | Lovastatin | 0.1 - 10 µg/mL[10] | Not Specified | Bulk Drug |
| RP-HPLC | Fluvastatin | 3.5 - 550.0 µg/mL[11] | 2.11 µg/mL[11] | Tablet Formulations |
| RP-HPLC | None | 1 - 150 µg/mL[12] | Not Specified | Bulk Drug |
| UV-Spectrophotometry | None | 4 - 32 µg/mL | 6.33 µg/mL | Bulk and Tablet Dosage Form |
| UV-Spectrophotometry | None | 2 - 18 µg/mL[13] | Not Specified | Bulk Drug |
Experimental Workflow for Simvastatin Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Simvastatin in a biological matrix using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Simvastatin quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Quantification of Simvastatin in Human Plasma
This protocol is a representative example based on commonly published methods.[1][2][3][4] Researchers should validate the method in their own laboratory.
1. Materials and Reagents
-
Simvastatin reference standard
-
This compound (or other suitable internal standard like Lovastatin)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human plasma (drug-free)
-
Reagents for extraction (e.g., ethyl acetate, hexane, or methyl tert-butyl ether)
2. Standard and Internal Standard Solution Preparation
-
Prepare stock solutions of Simvastatin and the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare working solutions by serial dilution of the stock solutions.
-
Prepare calibration standards by spiking drug-free plasma with the Simvastatin working solutions to achieve a concentration range (e.g., 0.1 to 50 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation
-
To a 200 µL aliquot of plasma sample, calibration standard, or QC sample, add the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) or liquid-liquid extraction by adding an extraction solvent (e.g., a mixture of ethyl acetate and hexane).[1][2]
-
Vortex the samples and then centrifuge to pellet the precipitated proteins or separate the layers.
-
Transfer the supernatant or organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions
-
HPLC System: A system capable of delivering a stable flow rate.
-
Column: A C18 reversed-phase column is commonly used.[1][2][3]
-
Mobile Phase: A mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate is typical.[3] The composition can be isocratic or a gradient.
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for Simvastatin.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Simvastatin and the internal standard are monitored. For Simvastatin, a common transition is m/z 419.3 > 199.0.[3]
5. Data Analysis
-
Integrate the peak areas of Simvastatin and the internal standard.
-
Calculate the peak area ratio of Simvastatin to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Simvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sciencerepository.org [sciencerepository.org]
- 12. researchgate.net [researchgate.net]
- 13. wjbphs.com [wjbphs.com]
Establishing the Limit of Quantification for Simvastatin Using Simvastatin-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable and sensitive method for the quantification of Simvastatin is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of methodologies for determining the Limit of Quantification (LOQ) of Simvastatin, with a focus on the use of its deuterated internal standard, Simvastatin-d6, primarily through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantification Methods
The quantification of Simvastatin in biological matrices is most commonly and effectively achieved using LC-MS/MS due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. While other methods like HPLC-UV exist, they often lack the sensitivity required for detecting the low concentrations of Simvastatin typically found in plasma samples after therapeutic doses.[4]
Below is a summary of performance data from various validated methods for Simvastatin quantification.
| Method | Analyte | Internal Standard | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference |
| LC-MS/MS | Simvastatin | This compound | Human Plasma | 0.1 | 0.1 - 100 | Liquid-Liquid Extraction | [5] |
| LC-MS/MS | Simvastatin | Lovastatin | Human Plasma | 0.25 | 0.25 - 50 | Liquid-Liquid Extraction | [1][2][3] |
| LC-MS/MS | Simvastatin | Not Specified | Pharmaceutical Dosage Form | 0.859 | 0.5 - 82 | Not Applicable | [6] |
| RP-HPLC | Simvastatin | Atorvastatin | Rat Plasma | 0.38 | 50 - 250 | Protein Precipitation | [7] |
| LC-MS/MS | Simvastatin | Lovastatin | Human Plasma | 0.04 | 0.04 - 40 | Liquid-Liquid Extraction | [4] |
As evidenced in the table, the use of this compound as an internal standard in LC-MS/MS analysis allows for a very low LOQ, making it highly suitable for clinical and preclinical studies where sample concentrations can be minimal.
Experimental Protocols
Key Experiment: Determination of Simvastatin LOQ using this compound by LC-MS/MS
This section details a typical experimental protocol for establishing the LOQ of Simvastatin in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Simvastatin reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Standard Solution Preparation:
-
Prepare stock solutions of Simvastatin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Simvastatin by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Simvastatin: Monitor the appropriate precursor to product ion transition (e.g., m/z 419.3 → 285.2).
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 425.3 → 291.2).
-
5. LOQ Determination:
-
The LOQ is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision (relative standard deviation ≤ 20%) and accuracy (within 20% of the nominal concentration). This is typically assessed by analyzing at least five replicates of a sample spiked at the proposed LOQ concentration.
Workflow for LOQ Establishment
The following diagram illustrates the logical workflow for establishing the Limit of Quantification for Simvastatin using this compound.
Caption: Workflow for Establishing the Limit of Quantification (LOQ).
This guide highlights the superior performance of LC-MS/MS with a deuterated internal standard for the sensitive and accurate quantification of Simvastatin. The detailed protocol and workflow provide a solid foundation for researchers to develop and validate their own bioanalytical methods.
References
- 1. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Based Bioanalytical Method for Estimation of Simvastatin in Rat's Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Simvastatin-d6 in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative assessment of Simvastatin-d6 as an internal standard for the quantification of simvastatin in complex matrices, drawing upon published experimental data.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability in extraction efficiency and matrix effects. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its chemical and physical similarity to the analyte.
Comparative Analysis of Internal Standards
While a direct head-to-head comparison study was not identified in the public literature, a review of methodologies for simvastatin quantification reveals the use of both stable isotope-labeled and analogue internal standards. The following tables summarize the performance characteristics of Simvastatin analysis using different internal standards, as reported in various studies.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Matrix | This compound Concentration | Analyte Concentration Range | Accuracy (%) | Precision (%RSD) | Reference |
| N/A | N/A | N/A | N/A | N/A | N/A | N/A |
No publicly available studies with comprehensive validation data using this compound were found in the initial search.
Table 2: Method Validation Parameters with Analogue Internal Standards (e.g., Lovastatin)
| Parameter | Matrix | Internal Standard | Analyte Concentration Range | Accuracy (%) | Precision (%RSD) | Recovery (%) | Matrix Effect (%) | Reference |
| Intra-day | Human Plasma | Lovastatin | 3, 12, 30 ng/mL | 98.25 - 110.00 | ≤ 6.39 | 82.0 - 88.7 | Not Reported | [1][2] |
| Inter-day | Human Plasma | Lovastatin | 3, 12, 30 ng/mL | 98.64 - 101.86 | ≤ 8.86 | 82.0 - 88.7 | Not Reported | [1][2] |
| N/A | Muscle Tissue | Lovastatin | 0.1 - 5 ng/mL | 91.4 - 100.1 | 6.0 - 6.9 | 76 | 87 | [3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
To provide a comprehensive understanding, the following are detailed methodologies from key experiments cited in the literature for the analysis of simvastatin in complex matrices.
Method 1: Simvastatin Analysis in Human Plasma using Lovastatin as Internal Standard [2]
-
Sample Preparation: To 0.2 mL of human plasma, the internal standard (Lovastatin) was added. The sample was then extracted using a mixture of ethyl acetate and hexane (90:10, v/v). After vortexing and centrifugation, the organic layer was separated and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in a solution of acetonitrile and 3mM formic acid (30:70, v/v) before injection into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).
-
Flow Rate: 500 µL/min.
-
Detection: Tandem mass spectrometry in positive ion mode.
-
Transitions: Simvastatin (m/z 441.3 → 325) and Lovastatin (m/z 405.1 → 285).[4]
-
Method 2: Simvastatin Analysis in Muscle Tissue using Lovastatin as Internal Standard [3]
-
Sample Preparation: Muscle tissue samples were weighed and homogenized in an ammonium acetate buffer. The internal standard (Lovastatin) was added, and the mixture was processed.
-
LC-MS/MS Conditions:
-
The specific LC-MS/MS conditions were not detailed in the provided search results.
-
Workflow for Specificity Assessment
The following diagram illustrates a typical workflow for assessing the specificity of an internal standard in a complex matrix. This process is crucial to ensure that endogenous or exogenous components in the matrix do not interfere with the quantification of the analyte or the internal standard.
References
- 1. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCDR - Liquid Chromatography Tandem Mass Spectrometry, Simvastatin, Human plasma [jcdr.net]
Performance Evaluation of Simvastatin-d6 Across Diverse LC-MS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Simvastatin-d6 as an internal standard in the quantification of simvastatin using various Liquid Chromatography-Mass Spectrometry (LC-MS) systems. The data presented is collated from a range of published studies, offering insights into the robustness and reliability of this compound in bioanalytical applications.
Executive Summary
This compound consistently demonstrates excellent performance as an internal standard for the quantification of simvastatin and its active metabolite, simvastatin acid, in biological matrices. Its stable isotopic label ensures co-elution with the analyte and similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response. This guide summarizes key performance metrics from multiple studies utilizing different LC-MS platforms, including triple quadrupole and ion trap mass spectrometers, to aid researchers in method development and selection of appropriate analytical systems.
Performance Data of this compound in Various LC-MS Systems
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound for the quantification of simvastatin and its acid form. The data is extracted from various studies employing different instrumentation and methodologies, providing a comparative overview.
Table 1: Performance Characteristics for Simvastatin Quantification
| LC-MS System Type | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Triple Quadrupole | 0.100 - 74.626 | 0.100 | < 7.6 | < 7.6 | ± 10.9 | Not Reported | [1] |
| Triple Quadrupole | 0.2 - 80 | 0.2 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Triple Quadrupole | 0.04 - 40.0 | 0.04 | ≤ 8.7 | ≤ 8.7 | ± 8 | 82 | [3] |
| High-Speed LC/MS | 0.5 - 82 | 0.859 | Not Reported | Not Reported | Not Reported | 101.6 - 101.8 | [4] |
| UPLC-MS/MS | 0.25 - 100 | 0.25 | 3 - 13 | 3 - 13 | 87 - 114 | 88 - 100 | [3] |
Table 2: Performance Characteristics for Simvastatin Acid Quantification
| LC-MS System Type | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Triple Quadrupole | 0.100 - 48.971 | 0.100 | < 7.6 | < 7.6 | ± 10.9 | Not Reported | [1] |
| Triple Quadrupole | 0.1 - 60 | 0.1 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| UPLC-MS/MS | 0.25 - 100 | 0.25 | 3 - 13 | 3 - 13 | 87 - 114 | 88 - 100 | [3] |
Experimental Protocols
Below is a representative, detailed methodology for the quantification of simvastatin in human plasma using this compound as an internal standard, synthesized from several published methods.[3][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a clean tube, add 50 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Add 50 µL of 50 mM ammonium acetate buffer (pH 4.5).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge the samples at 5000 x g for 5 minutes at 5°C.
-
Transfer 850 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 mm x 4.6 mm, 2.6 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate with 0.025% formic acid (e.g., 70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 45°C.[3]
-
Run Time: Approximately 3.5 minutes.[3]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Simvastatin: m/z 419.3 → 199.0[5]
-
This compound: m/z 425.3 → 205.0 (Note: The exact transition for the deuterated standard may vary slightly based on the labeled position and should be optimized).
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for the specific instrument being used.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of simvastatin.
Experimental Workflow
Caption: Bioanalytical workflow for simvastatin.
Logical Relationships in Performance Comparison
Caption: Key aspects of LC-MS performance evaluation.
Discussion and Conclusion
The presented data highlights that this compound is a highly effective internal standard for the quantification of simvastatin and its active metabolite across a variety of LC-MS platforms. Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, are predominantly used for this application due to their high sensitivity and selectivity, which are crucial for bioanalytical assays requiring low limits of quantification.[6]
For researchers and drug development professionals, the key takeaway is the consistent and reliable performance of this compound. When developing new bioanalytical methods for simvastatin, the methodologies and performance metrics outlined in this guide can serve as a valuable reference point for achieving accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. scielo.br [scielo.br]
- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Simvastatin-d6: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Simvastatin-d6, a deuterated form of the cholesterol-lowering medication Simvastatin, requires careful and compliant disposal procedures to mitigate environmental risks and ensure laboratory safety. This guide provides detailed, step-by-step instructions for the proper handling and disposal of this compound in a laboratory setting, adhering to environmental regulations.
Regulatory Overview
This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA). Therefore, the stringent requirements for controlled substance disposal, such as the use of a reverse distributor or DEA Form 41, are not applicable.
However, the Safety Data Sheet (SDS) for this compound identifies it as "very toxic to aquatic life with long lasting effects" and it is classified for transport as "UN3077, Environmentally hazardous substance, solid, n.o.s." This necessitates adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Simvastatin is not listed on the EPA's P or U lists of hazardous wastes. Its classification as a hazardous waste would therefore depend on whether it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Based on available safety data, this compound does not meet the criteria for ignitability, corrosivity, or reactivity.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the proper disposal of this compound in a laboratory environment.
-
Personal Protective Equipment (PPE): Before handling this compound, consult the Safety Data Sheet (SDS) for specific PPE requirements. At a minimum, this should include:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
-
-
Segregation:
-
Do NOT dispose of this compound down the drain or in the regular trash.
-
Segregate waste this compound from non-hazardous waste.
-
Collect all materials contaminated with this compound, including empty vials, contaminated PPE, and spill cleanup materials, in a designated, leak-proof hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must also include:
-
The name of the waste: "this compound"
-
The hazards associated with the waste (e.g., "Toxic," "Environmentally Hazardous")
-
The date on which the first item of waste was placed in the container (accumulation start date).
-
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area or a central accumulation area that is secure and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Do not attempt to treat or dispose of the waste on your own. Professional disposal ensures the waste is rendered non-retrievable and is managed in an environmentally sound manner, typically through incineration at a permitted facility.
-
Quantitative Data Summary
| Parameter | Value | Regulation/Source |
| UN Number | 3077 | Department of Transportation |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | Department of Transportation |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | Safety Data Sheet |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Essential Safety and Operational Guidance for Handling Simvastatin-d6
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Simvastatin-d6. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a deuterated form of Simvastatin, a competitive inhibitor of HMG-CoA reductase.[1] According to the Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation and may cause harm to breast-fed children.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, appropriate PPE and handling procedures are mandatory to minimize exposure and environmental release.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemical-resistant gloves (e.g., nitrile). The exact breakthrough time should be confirmed with the glove manufacturer.[2][3] |
| Eye Protection | Wear safety glasses with side shields or goggles.[4] If there is a potential for splashing, a face shield should be used.[5] |
| Body Protection | A lab coat or a disposable gown should be worn to prevent skin contact.[5] For tasks with a higher risk of contamination, disposable suits may be necessary.[5] |
| Respiratory Protection | If handling the solid form outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to avoid inhaling dust.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet with proper ventilation.
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Prepare all required equipment (e.g., balances, spatulas, vials) and place them on a disposable absorbent bench liner within the designated handling area.
-
-
Handling and Weighing:
-
Solution Preparation:
-
When preparing solutions, add the solvent to the vial containing the pre-weighed this compound to minimize dust formation.
-
Cap the vial securely before agitating or vortexing.
-
-
Post-Handling:
-
After handling, decontaminate all non-disposable equipment that has come into contact with this compound.
-
Carefully remove and dispose of all contaminated disposable materials, including gloves and bench liners, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.[2]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, bench liners, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[2]
-
Decontamination:
-
Wipe down the work surface and any non-disposable equipment with an appropriate deactivating solution or a soap and water solution.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.
-
-
Final Disposal: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
